Nanatinostat TFA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C22H20F4N6O4 |
|---|---|
Molecular Weight |
508.4 g/mol |
IUPAC Name |
2-[(1S,5R)-6-[(6-fluoroquinolin-2-yl)methylamino]-3-azabicyclo[3.1.0]hexan-3-yl]-N-hydroxypyrimidine-5-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C20H19FN6O2.C2HF3O2/c21-13-2-4-17-11(5-13)1-3-14(25-17)8-22-18-15-9-27(10-16(15)18)20-23-6-12(7-24-20)19(28)26-29;3-2(4,5)1(6)7/h1-7,15-16,18,22,29H,8-10H2,(H,26,28);(H,6,7)/t15-,16+,18?; |
InChI Key |
YEPWSTYDVFHOLW-VPQSIKNKSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Nanatinostat TFA: A Technical Guide to its Role in Chromatin Remodeling and Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nanatinostat TFA (formerly known as CHR-3996 or VRx-3996) is a potent and orally bioavailable second-generation hydroxamic acid-based inhibitor of histone deacetylases (HDACs).[1] As a selective inhibitor of Class I HDACs, particularly HDAC1, HDAC2, and HDAC3, Nanatinostat plays a crucial role in epigenetic regulation by altering chromatin structure and gene expression. This technical guide provides an in-depth analysis of Nanatinostat's mechanism of action, its function in chromatin remodeling, and its therapeutic applications, with a focus on its use in combination therapy for Epstein-Barr virus (EBV)-positive lymphomas. This document details quantitative data on its inhibitory activity and clinical efficacy, provides comprehensive experimental protocols for its study, and visualizes key signaling pathways and experimental workflows.
Mechanism of Action: Selective HDAC Inhibition and Chromatin Remodeling
Nanatinostat exerts its biological effects through the selective inhibition of Class I histone deacetylases. This inhibition leads to an accumulation of acetyl groups on the lysine (B10760008) residues of histone tails, a state known as histone hyperacetylation. This process neutralizes the positive charge of histones, thereby weakening their interaction with negatively charged DNA and leading to a more relaxed chromatin structure (euchromatin). This "open" chromatin state allows for increased access of transcription factors to DNA, resulting in the altered expression of various genes, including those involved in cell cycle arrest, apoptosis, and differentiation.
A key therapeutic application of this mechanism is the "kick and kill" strategy for EBV-positive lymphomas.[2] In these cancers, the Epstein-Barr virus often remains in a latent state, evading the host immune system. Nanatinostat "kicks" the virus out of latency by inducing the expression of lytic EBV genes, such as BGLF4 protein kinase.[3][4] This reactivation sensitizes the cancer cells to antiviral drugs like valganciclovir (B601543), the "kill" component, which is a prodrug of ganciclovir (B1264).[3] Activated ganciclovir is incorporated into the DNA of the cancer cells, leading to DNA chain termination and apoptosis.[3]
Quantitative Data
The following tables summarize the key quantitative data regarding the efficacy of this compound, both in terms of its enzymatic inhibition and its clinical performance in combination therapies.
In Vitro Inhibitory Activity
| HDAC Isoform | IC50 (nM) |
| HDAC1 | 3 |
| HDAC2 | 4 |
| HDAC3 | 7 |
| HDAC5 | 200 |
| HDAC6 | 2100 |
Table 1: Half-maximal inhibitory concentration (IC50) values of Nanatinostat against various HDAC isoforms.
Clinical Efficacy in EBV-Positive Lymphomas (Combination Therapy with Valganciclovir)
| Clinical Trial | Lymphoma Subtype | Overall Response Rate (ORR) | Complete Response Rate (CRR) |
| NCT03397706 (Phase Ib/II) | Relapsed/Refractory EBV+ Lymphomas | 58% | 33% |
| Angioimmunoblastic T-cell Lymphoma (AITL) & PTCL-NOS | 50% | 37.5% | |
| Diffuse Large B-cell Lymphoma (DLBCL) | 66.7% | 33.3% | |
| NAVAL-1 (NCT05011058) Stage 1 (ITT Population) | Peripheral T-cell Lymphoma (PTCL) | 50% | 20% |
| NAVAL-1 (NCT05011058) Stage 1 (Efficacy-Evaluable) | Peripheral T-cell Lymphoma (PTCL) | 71% | 29% |
Table 2: Clinical response rates of Nanatinostat in combination with valganciclovir in patients with relapsed/refractory EBV-positive lymphomas from various clinical trials.[5][6]
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound.
In Vitro HDAC Inhibition Assay (Fluorometric)
Objective: To determine the half-maximal inhibitory concentration (IC50) of Nanatinostat against specific HDAC isoforms.
Materials:
-
Recombinant human HDAC enzymes (HDAC1, 2, 3, etc.)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution containing a trypsin-like protease and a potent HDAC inhibitor (e.g., Trichostatin A) to stop the reaction.
-
This compound, serially diluted in DMSO.
-
96-well black microplates.
-
Fluorescence plate reader.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the diluted Nanatinostat, recombinant HDAC enzyme, and assay buffer. Include wells with no inhibitor (positive control) and no enzyme (negative control).
-
Incubate the plate at 37°C for 15-30 minutes to allow for enzyme-inhibitor interaction.
-
Add the fluorogenic HDAC substrate to all wells and incubate at 37°C for 30-60 minutes.
-
Stop the reaction by adding the developer solution. The developer will cleave the deacetylated substrate, releasing a fluorescent signal.
-
Incubate at room temperature for 15-30 minutes to allow for signal development.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation at 355 nm and emission at 460 nm).
-
Calculate the percentage of HDAC activity for each Nanatinostat concentration relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of Nanatinostat concentration and determine the IC50 value using non-linear regression analysis.
Cellular Histone Acetylation Analysis by Western Blot
Objective: To qualitatively or semi-quantitatively assess the effect of Nanatinostat on global histone acetylation in cultured cells.
Materials:
-
Cancer cell line of interest (e.g., EBV-positive lymphoma cell line).
-
Cell culture medium and supplements.
-
This compound dissolved in DMSO.
-
Phosphate-buffered saline (PBS).
-
Histone extraction buffer or whole-cell lysis buffer (e.g., RIPA buffer with protease and HDAC inhibitors).
-
BCA or Bradford protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-acetyl-Histone H3 (e.g., anti-AcH3K9), anti-total Histone H3.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with various concentrations of Nanatinostat or vehicle (DMSO) for a specified time (e.g., 24 hours).
-
Harvest cells and perform either whole-cell lysis or histone extraction.
-
Determine the protein concentration of the lysates.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-acetyl-Histone H3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.
-
Quantify band intensities to determine the relative increase in histone acetylation.
Chromatin Immunoprecipitation (ChIP)
Objective: To determine the enrichment of specific histone acetylation marks at particular gene promoters following Nanatinostat treatment.
Materials:
-
Cells treated with Nanatinostat or vehicle.
-
Formaldehyde (B43269) (for cross-linking).
-
Glycine (to quench cross-linking).
-
Cell lysis buffer.
-
Nuclear lysis buffer.
-
Sonicator or micrococcal nuclease for chromatin shearing.
-
ChIP dilution buffer.
-
Antibodies for immunoprecipitation (e.g., anti-acetyl-Histone H3, IgG control).
-
Protein A/G magnetic beads.
-
Wash buffers (low salt, high salt, LiCl).
-
Elution buffer.
-
Proteinase K.
-
RNase A.
-
Reagents for DNA purification.
-
Primers for qPCR targeting specific gene promoters.
-
qPCR master mix and instrument.
Procedure:
-
Cross-link proteins to DNA by adding formaldehyde directly to the cell culture medium and incubating for 10 minutes at room temperature.
-
Quench the reaction with glycine.
-
Harvest and lyse the cells to isolate the nuclei.
-
Lyse the nuclei and shear the chromatin to fragments of 200-1000 bp using sonication.
-
Centrifuge to pellet debris and collect the supernatant containing the sheared chromatin.
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the pre-cleared chromatin with the specific antibody (or IgG control) overnight at 4°C with rotation.
-
Add protein A/G beads to capture the antibody-chromatin complexes.
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elute the chromatin from the beads.
-
Reverse the cross-links by incubating at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the immunoprecipitated DNA.
-
Quantify the enrichment of specific DNA sequences using qPCR with primers for target gene promoters. Results are often expressed as a percentage of input DNA.
Experimental and Logical Workflows
The following diagram outlines a general workflow for the preclinical evaluation of a novel HDAC inhibitor like Nanatinostat.
References
- 1. A quantitative multiplexed mass spectrometry assay for studying the kinetic of residue-specific histone acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Targeted therapy with nanatinostat and valganciclovir in recurrent EBV-positive lymphoid malignancies: a phase 1b/2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted therapy with nanatinostat and valganciclovir in recurrent EBV-positive lymphoid malignancies: a phase 1b/2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isotopic Labeling and Quantitative Proteomics of Acetylation on Histones and Beyond | Springer Nature Experiments [experiments.springernature.com]
- 6. Nanatinostat plus valganciclovir granted Fast Track designation by the FDA for the treatment of patients with EBV-associated lymphomas [lymphomahub.com]
Nanatinostat TFA: A Technical Guide to its Impact on Histone Acetylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nanatinostat, a potent and selective inhibitor of Class I histone deacetylases (HDACs), is a promising therapeutic agent in oncology. Its primary mechanism of action involves the modulation of the epigenetic landscape through the increase of histone acetylation, leading to the reactivation of silenced tumor suppressor genes and the induction of apoptosis in cancer cells. This technical guide provides an in-depth analysis of Nanatinostat's effect on histone acetylation levels, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.
Introduction
Histone acetylation is a critical epigenetic modification that plays a central role in the regulation of gene expression. The acetylation of lysine (B10760008) residues on the N-terminal tails of histones, catalyzed by histone acetyltransferases (HATs), neutralizes their positive charge, leading to a more relaxed chromatin structure that is permissive for transcription. Conversely, histone deacetylases (HDACs) remove these acetyl groups, resulting in a condensed chromatin state and transcriptional repression. In many cancers, a dysregulation of HDAC activity contributes to the silencing of tumor suppressor genes, promoting uncontrolled cell proliferation and survival.
Nanatinostat (formerly CHR-3996) is an orally bioavailable, small molecule inhibitor that selectively targets Class I HDACs, specifically HDAC1, HDAC2, and HDAC3. By inhibiting these enzymes, Nanatinostat restores a state of histone hyperacetylation, thereby reactivating the expression of genes involved in cell cycle arrest, differentiation, and apoptosis. This document serves as a comprehensive resource for understanding the molecular effects of Nanatinostat on histone acetylation.
Quantitative Analysis of Nanatinostat's Effect on Histone Acetylation
Nanatinostat has been shown to induce a significant increase in histone acetylation in both preclinical and clinical settings. The following tables summarize the key quantitative findings from various studies.
Table 1: In Vitro Efficacy of Nanatinostat on Histone H3 Acetylation
| Cell Line | Histone Mark | Concentration Range | Treatment Duration | Observed Effect | Reference |
| H929 (Multiple Myeloma) | Acetylated H3K9 | 100 - 250 nM | 8 - 48 hours | Increased levels of acetylated H3K9.[1] | [1] |
| RPMI-8226 (Multiple Myeloma) | Acetylated H3K9 | 100 - 250 nM | 8 - 48 hours | Increased levels of acetylated H3K9.[1] | [1] |
Table 2: In Vivo Pharmacodynamic Effects of Nanatinostat on Histone H3 Acetylation
| Sample Type | Histone Mark | Dosage | Observation Period | Observed Effect | Reference |
| Peripheral Blood Mononuclear Cells (PBMCs) | Acetylated Histone H3 | 10 mg/day | - | Target inhibition observed.[2] | [2] |
| Peripheral Blood Mononuclear Cells (PBMCs) | Acetylated Histone H3 | 40 mg/day | - | Maximal histone acetylation observed.[2] | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of Nanatinostat's effect on histone acetylation.
Western Blotting for Histone Acetylation
This protocol is adapted from standard procedures for the analysis of histone modifications.
Objective: To qualitatively and semi-quantitatively assess the levels of specific acetylated histones in cell lysates following treatment with Nanatinostat.
Materials:
-
H929 or RPMI-8226 myeloma cells
-
Nanatinostat TFA
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels (15%)
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3K9, anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Culture and Treatment: Culture H929 or RPMI-8226 cells to 70-80% confluency. Treat cells with varying concentrations of Nanatinostat (e.g., 100 nM, 250 nM) or vehicle control (DMSO) for desired time points (e.g., 8, 24, 48 hours).
-
Protein Extraction: Harvest cells and lyse them in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Mix the lysate with Laemmli sample buffer and boil for 5 minutes at 95°C.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein onto a 15% SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the specific acetylated histone mark overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection system. Use an antibody against total histone H3 as a loading control.
-
Quantification: Densitometric analysis of the bands can be performed using image analysis software to quantify the relative changes in histone acetylation.
ELISA for Histone H3 Acetylation in PBMCs
This protocol is based on the methodology described in the Phase I clinical trial of Nanatinostat (CHR-3996).[1][2]
Objective: To quantify the levels of total acetylated histone H3 in peripheral blood mononuclear cells (PBMCs) from patients treated with Nanatinostat.
Materials:
-
Patient blood samples collected in EDTA tubes
-
Ficoll-Paque for PBMC isolation
-
Cell lysis buffer
-
96-well plates pre-coated with a pan-histone monoclonal antibody
-
Primary antibody: Rabbit anti-acetylated-Histone H3 antibody
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
TMB substrate solution
-
Stop solution (e.g., 1M H₂SO₄)
-
Plate reader
Procedure:
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Lysis: Lyse the isolated PBMCs to extract nuclear proteins.
-
ELISA Assay: a. Add the cell lysates to the wells of the pre-coated 96-well plate and incubate to allow the histones to bind to the capture antibody. b. Wash the wells to remove unbound material. c. Add the rabbit anti-acetylated-Histone H3 antibody and incubate. d. Wash the wells and add the HRP-conjugated anti-rabbit IgG secondary antibody. e. After another wash step, add the TMB substrate solution and incubate in the dark for color development. f. Stop the reaction by adding the stop solution.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader. The intensity of the color is proportional to the amount of acetylated histone H3 in the sample.
-
Data Analysis: A standard curve can be generated using known amounts of acetylated histone H3 to quantify the levels in the patient samples.
Signaling Pathways and Experimental Workflows
The inhibition of Class I HDACs by Nanatinostat initiates a cascade of molecular events that ultimately lead to cancer cell death. The following diagrams, generated using the DOT language for Graphviz, illustrate these processes.
Mechanism of Action of Nanatinostat
Caption: Nanatinostat inhibits Class I HDACs, leading to histone hyperacetylation and a relaxed chromatin state.
Downstream Effects of Nanatinostat-Induced Histone Acetylation
Caption: Increased histone acetylation alters gene expression, promoting cell cycle arrest and apoptosis.
Experimental Workflow for Assessing Histone Acetylation
Caption: A generalized workflow for the analysis of histone acetylation changes induced by Nanatinostat.
Conclusion
This compound is a potent Class I HDAC inhibitor that effectively increases histone acetylation in cancer cells. This epigenetic modulation leads to the reactivation of tumor suppressor genes and the induction of apoptosis, highlighting its therapeutic potential. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working to further elucidate the mechanisms of Nanatinostat and other HDAC inhibitors. The visualization of the associated signaling pathways provides a clear framework for understanding the molecular consequences of Nanatinostat treatment. Further research focusing on a broader range of histone acetylation marks and more detailed in vivo studies will continue to enhance our understanding of this promising anti-cancer agent.
References
Nanatinostat TFA: A Technical Guide to Its Impact on Tumor Suppressor Gene Transcription
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nanatinostat, a selective class I histone deacetylase (HDAC) inhibitor, is an investigational drug with potential applications in oncology. While its primary clinical development has focused on a "kick and kill" strategy for Epstein-Barr virus (EBV)-positive malignancies, its core mechanism of action as an HDAC inhibitor suggests a direct role in the transcriptional regulation of tumor suppressor genes. This technical guide provides an in-depth overview of the theoretical framework and expected molecular consequences of Nanatinostat TFA treatment on the transcription of key tumor suppressor genes. Due to the limited availability of public data on the standalone effects of Nanatinostat, this paper draws upon the established mechanisms of class I HDAC inhibitors to infer its impact. Detailed experimental protocols and visualizations are provided to facilitate further research into the specific effects of Nanatinostat on tumor suppressor gene pathways.
Introduction to this compound
Nanatinostat (formerly VRx-3996) is a potent, orally bioavailable small molecule that selectively inhibits class I histone deacetylases (HDACs), specifically HDAC1, HDAC2, and HDAC3.[1] These enzymes play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone proteins, leading to a more condensed chromatin structure that represses transcription. In cancer, the overexpression or aberrant activity of HDACs can lead to the silencing of tumor suppressor genes, thereby promoting uncontrolled cell growth and survival.[2] By inhibiting class I HDACs, Nanatinostat is expected to restore the natural balance of histone acetylation, leading to the re-expression of silenced tumor suppressor genes and subsequent anti-tumor effects.[3][4]
Mechanism of Action: Re-activating Tumor Suppressor Genes
The primary mechanism by which Nanatinostat is anticipated to affect tumor suppressor gene transcription is through the inhibition of HDAC enzymes. This leads to a state of histone hyperacetylation, particularly on lysine (B10760008) residues of histone tails. This neutralization of the positive charge of histones weakens their interaction with the negatively charged DNA, resulting in a more relaxed and open chromatin structure (euchromatin). This "open" state allows for the binding of transcription factors and the recruitment of the transcriptional machinery to the promoter regions of previously silenced tumor suppressor genes, thereby initiating their transcription.
Signaling Pathway for HDAC Inhibitor-Mediated Tumor Suppressor Gene Activation
Caption: Nanatinostat inhibits Class I HDACs, leading to histone hyperacetylation and a more open chromatin structure. This allows transcription factors to bind to the promoters of tumor suppressor genes, initiating their transcription and leading to anti-cancer effects such as apoptosis and cell cycle arrest.
Expected Impact on Key Tumor Suppressor Genes
Based on the known functions of class I HDACs and the effects of other inhibitors of this class, Nanatinostat is expected to upregulate the expression of several critical tumor suppressor genes.
The p53 Pathway
The tumor suppressor protein p53 is a master regulator of the cell cycle and apoptosis. While HDAC inhibitors do not typically increase the transcription of the TP53 gene itself, they can enhance p53's tumor-suppressive functions through post-translational modifications.[5][6] Inhibition of HDACs can lead to the acetylation of p53 at various lysine residues, which can increase its stability, nuclear localization, and DNA-binding affinity to its target genes.[3]
The p21 (CDKN1A) Gene
The CDKN1A gene, which encodes the p21 protein, is a key downstream target of p53 and a critical cell cycle inhibitor. The promoter of the p21 gene is known to be regulated by histone acetylation.[4] HDAC inhibitors have been shown to increase histone acetylation at the p21 promoter, leading to a robust induction of its transcription, both in a p53-dependent and -independent manner.[5] This upregulation of p21 leads to cell cycle arrest, providing time for DNA repair or, alternatively, pushing the cell towards apoptosis.
Quantitative Data Summary (Expected Effects)
While specific quantitative data for the standalone effects of this compound on tumor suppressor gene transcription are not widely available in peer-reviewed literature, the following table summarizes the expected qualitative outcomes based on the known mechanisms of class I HDAC inhibitors.
| Target Gene/Protein | Expected Effect on mRNA Expression | Expected Effect on Protein Level | Expected Mechanism of Action |
| TP53 | No significant change | Potential increase in acetylated p53 | Post-translational modification (acetylation) leading to protein stabilization. |
| CDKN1A (p21) | Significant upregulation | Significant upregulation | Increased histone acetylation at the gene promoter, allowing for transcriptional activation. |
| Other Tumor Suppressor Genes (e.g., PTEN, BRCA1) | Potential upregulation | Potential upregulation | Increased histone acetylation at respective gene promoters. |
Note: The effects listed are inferred from the general activity of class I HDAC inhibitors. Further experimental validation is required to determine the precise quantitative impact of this compound.
Experimental Protocols
To facilitate further investigation into the molecular effects of this compound, the following detailed experimental protocols are provided.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
This protocol is designed to identify the genome-wide binding sites of specific proteins, such as acetylated histones or transcription factors, following treatment with Nanatinostat.
Experimental Workflow: ChIP-seq
Caption: A streamlined workflow for performing ChIP-seq to analyze protein-DNA interactions after Nanatinostat treatment.
Methodology:
-
Cell Culture and Treatment: Plate cancer cells (e.g., HeLa, HCT116) at an appropriate density. Treat cells with a range of concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cross-linking: Wash cells with PBS and cross-link protein-DNA complexes by adding formaldehyde (B43269) to a final concentration of 1% for 10 minutes at room temperature. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and isolate the nuclei. Resuspend the nuclear pellet in a lysis buffer and shear the chromatin to an average size of 200-600 bp using sonication.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin overnight at 4°C with an antibody specific for the protein of interest (e.g., anti-acetyl-Histone H3, anti-p53). Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
Washing and Elution: Wash the beads extensively to remove non-specific binding. Elute the chromatin complexes from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by incubating at 65°C overnight with NaCl. Treat with RNase A and Proteinase K. Purify the DNA using phenol-chloroform extraction or a commercial kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform next-generation sequencing.
-
Data Analysis: Align the sequencing reads to a reference genome. Perform peak calling to identify regions of enrichment. Analyze the data for differential binding between Nanatinostat-treated and control samples.
Reverse Transcription Quantitative PCR (RT-qPCR)
This protocol is used to quantify the changes in mRNA expression levels of specific tumor suppressor genes after Nanatinostat treatment.
Experimental Workflow: RT-qPCR
References
- 1. mdpi.com [mdpi.com]
- 2. ASCO – American Society of Clinical Oncology [asco.org]
- 3. Specific acetylation of p53 by HDAC inhibition prevents DNA damage-induced apoptosis in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Histone modifications and p53 binding poise the p21 promoter for activation in human embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of histone deacetylase (HDAC) restore the p53 pathway in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Specific Acetylation of p53 by HDAC Inhibition Prevents DNA Damage-Induced Apoptosis in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Nanatinostat TFA: Application Notes and Protocols for In Vitro Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nanatinostat, also known as CHR-3996, is a potent and orally bioavailable second-generation histone deacetylase (HDAC) inhibitor.[1] It exhibits high selectivity for Class I HDACs, which are often dysregulated in various cancers.[1][2][3] By inhibiting these enzymes, Nanatinostat leads to the accumulation of acetylated histones, resulting in chromatin remodeling and the reactivation of tumor suppressor genes.[1] This ultimately induces cell cycle arrest and apoptosis in cancer cells.[1][2] A particularly promising therapeutic strategy involves the combination of Nanatinostat with the antiviral drug valganciclovir (B601543) for the treatment of Epstein-Barr virus (EBV)-positive malignancies.[4][5][6][7][8][9][10] Nanatinostat induces the expression of a viral kinase in EBV-infected cells, which in turn activates valganciclovir, leading to targeted tumor cell death.[4][5][10]
These application notes provide detailed protocols for the in vitro use of Nanatinostat trifluoroacetate (B77799) (TFA) in cell culture assays, including preparation of the compound, cell viability assays, and analysis of histone acetylation.
Data Presentation
Table 1: In Vitro Inhibitory Activity of Nanatinostat
| Target | IC₅₀ (nM) |
| HDAC1 | 3 |
| HDAC2 | 4 |
| HDAC3 | 7 |
| HDAC5 | 200 |
| HDAC6 | 2100 |
Data sourced from MedchemExpress.[1][2]
Table 2: In Vitro Cytotoxicity of Nanatinostat in Myeloma Cell Lines
| Cell Line | LC₅₀ (nM) | Incubation Time |
| H929 | 30.3 - 97.6 | 48 hours |
| RPMI-8226 | 30.3 - 97.6 | 48 hours |
Data sourced from MedchemExpress.[1][2]
Signaling Pathways and Experimental Workflow
Nanatinostat Mechanism of Action
Caption: Nanatinostat inhibits Class I HDACs, leading to increased histone acetylation and subsequent downstream effects.
Experimental Workflow for In Vitro Assays
Caption: A generalized workflow for conducting in vitro experiments with this compound.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Pipettes and sterile filter tips
Procedure:
-
Bring the this compound powder and DMSO to room temperature.
-
To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound in DMSO. For example, to prepare 1 mL of a 10 mM stock solution of this compound (Molecular Weight: 508.43 g/mol ), dissolve 5.08 mg of the powder in 1 mL of DMSO.
-
Vortex the solution until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for long-term use.[11] When stored under these conditions, the solution is stable for at least one month in solvent.[11]
Note: For cell culture experiments, the final concentration of DMSO should be kept below 0.5% to avoid solvent-induced cytotoxicity. Prepare intermediate dilutions of the stock solution in cell culture medium immediately before use.
Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Cell Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution. A suggested concentration range for initial experiments is 1 nM to 1 µM.
-
Include a vehicle control (medium with the highest concentration of DMSO used in the dilutions) and a no-treatment control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete dissolution.
-
Incubate the plate for an additional 15-30 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium and MTT only) from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC₅₀ value.
-
Western Blot for Histone Acetylation
This protocol provides a general procedure for detecting changes in histone acetylation following this compound treatment.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (15% acrylamide (B121943) is recommended for histone separation)[12]
-
PVDF or nitrocellulose membrane (0.2 µm pore size is recommended for histone transfer)[13][14]
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, and anti-total Histone H3 as a loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
After treatment, wash the cells with ice-cold PBS and lyse the cells using an appropriate lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations and prepare the samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto a 15% SDS-PAGE gel.[12]
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-acetyl-Histone H3) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis:
-
Perform densitometry analysis to quantify the band intensities. Normalize the intensity of the acetylated histone bands to the total histone loading control.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. immunitybio.com [immunitybio.com]
- 4. Targeted therapy with nanatinostat and valganciclovir in recurrent EBV-positive lymphoid malignancies: a phase 1b/2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nanatinostat plus valganciclovir granted Fast Track designation by the FDA for the treatment of patients with EBV-associated lymphomas [lymphomahub.com]
- 7. youtube.com [youtube.com]
- 8. onclive.com [onclive.com]
- 9. Targeted therapy with nanatinostat and valganciclovir in recurrent EBV-positive lymphoid malignancies: a phase 1b/2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. clinicaltrials.eu [clinicaltrials.eu]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. docs.abcam.com [docs.abcam.com]
- 14. Histone Immunoblotting Protocol | Rockland [rockland.com]
Optimal Nanatinostat TFA Concentration for Lymphoma Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nanatinostat TFA is a potent and selective inhibitor of Class I histone deacetylases (HDACs), particularly HDAC1, HDAC2, and HDAC3. In the context of Epstein-Barr virus-positive (EBV+) lymphomas, this compound has demonstrated significant therapeutic potential by inducing the viral lytic cycle, rendering the cancer cells susceptible to antiviral drugs such as ganciclovir (B1264) and its prodrug valganciclovir (B601543). This document provides detailed application notes on the optimal concentrations of this compound for use in lymphoma cell line research, along with comprehensive protocols for key in vitro experiments.
Introduction
Epigenetic modifications play a crucial role in the regulation of gene expression, and their dysregulation is a hallmark of many cancers, including lymphomas. Histone deacetylases (HDACs) are key enzymes in this process, and their inhibition has emerged as a promising therapeutic strategy. Nanatinostat is a Class I-selective oral HDAC inhibitor.[1][2] In EBV-associated malignancies, latent viral genes that drive cell growth and block apoptosis are often expressed, while the majority of viral genes are silenced.[3] this compound reactivates the EBV lytic cycle by inhibiting HDACs, leading to the expression of viral proteins like the BGLF4 protein kinase.[1][2] This kinase can then phosphorylate and activate antiviral prodrugs like ganciclovir, leading to targeted apoptosis of the lymphoma cells.[1][2] Determining the optimal in vitro concentration of this compound is critical for accurately assessing its efficacy and mechanism of action in lymphoma cell lines.
Data Presentation
The effective concentration of this compound can vary between different cell lines and experimental assays. The following tables summarize key quantitative data for determining the optimal concentration for your research.
Table 1: In Vitro Inhibitory and Lethal Concentrations of this compound
| Parameter | Target/Cell Line | Concentration | Reference |
| IC₅₀ (HDAC Inhibition) | HDAC1 | 3 nM | |
| HDAC2 | 4 nM | ||
| HDAC3 | 7 nM | ||
| LC₅₀ (Cell Viability) | Myeloma Cell Lines | 30.3 - 97.6 nM | |
| Effective Concentration | EBV-infected Burkitt's lymphoma cells (in vitro lytic induction) | Nanomolar range |
Table 2: Recommended Concentration Ranges for In Vitro Assays
| Assay | Cell Line Type | Concentration Range | Incubation Time | Reference |
| Cell Viability (e.g., MTT, MTS) | Myeloma/Lymphoma | 0.1 nM - 1 µM | 48 - 72 hours | |
| Apoptosis (e.g., Annexin V) | Myeloma/Lymphoma | 100 nM - 250 nM | 8 - 48 hours | |
| Western Blot (Histone Acetylation) | Myeloma/Lymphoma | 100 nM - 250 nM | 8 - 48 hours |
Mandatory Visualizations
Signaling Pathway of this compound in EBV+ Lymphoma Cells
Caption: this compound inhibits HDACs, leading to EBV lytic cycle and apoptosis.
Experimental Workflow for Determining Optimal Concentration
Caption: A stepwise workflow for determining the optimal this compound concentration.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is to determine the cytotoxic effect of this compound on lymphoma cell lines.
Materials:
-
Lymphoma cell line of interest
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed lymphoma cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final concentrations should typically range from 0.1 nM to 1 µM. Include a vehicle control (DMSO at the same concentration as the highest this compound concentration).
-
Add 100 µL of the diluted this compound or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ or LC₅₀ value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
Lymphoma cells treated with this compound (at concentrations around the determined IC₅₀/LC₅₀)
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC₅₀/LC₅₀ value) for a specified time (e.g., 24 or 48 hours). Include a vehicle control.
-
Cell Harvesting: Harvest the cells by centrifugation and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot for Histone Acetylation
This protocol is to confirm the mechanism of action of this compound by detecting changes in histone acetylation.
Materials:
-
Lymphoma cells treated with this compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels (15% acrylamide (B121943) is recommended for histone resolution)
-
PVDF membrane (0.2 µm pore size is recommended for small proteins like histones)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound (e.g., at 100-250 nM) for 8, 24, or 48 hours. Lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein lysates (20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-acetyl-Histone H3) overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Normalization: To ensure equal protein loading, strip the membrane and re-probe with an antibody against a loading control, such as total Histone H3 or β-actin.
Conclusion
The optimal concentration of this compound for in vitro studies on lymphoma cell lines typically falls within the nanomolar range. It is recommended to perform dose-response experiments to determine the precise IC₅₀/LC₅₀ for each specific cell line and experimental setup. The provided protocols offer a standardized framework for assessing the biological effects of this compound, from determining cytotoxicity to elucidating its mechanism of action through apoptosis and histone acetylation analysis. These guidelines will aid researchers in obtaining reliable and reproducible data in the preclinical evaluation of this promising anticancer agent.
References
- 1. Targeted therapy with nanatinostat and valganciclovir in recurrent EBV-positive lymphoid malignancies: a phase 1b/2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeted therapy with nanatinostat and valganciclovir in recurrent EBV-positive lymphoid malignancies: a phase 1b/2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Nanatinostat TFA Administration in Mouse Xenograft Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nanatinostat, also known as VRx-3996 or CHR-3996, is a potent and selective, orally bioavailable inhibitor of class I histone deacetylases (HDACs), with particularly high activity against HDAC1, HDAC2, and HDAC3.[1][2] HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression.[3][4] In various cancers, HDACs are often dysregulated, contributing to tumor growth and survival.[4][5] By inhibiting HDACs, Nanatinostat can induce the re-expression of tumor suppressor genes, leading to cell cycle arrest, apoptosis, and the inhibition of tumor growth.[2][6][7]
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of Nanatinostat trifluoroacetate (B77799) (TFA) in mouse xenograft models, a critical step in the preclinical evaluation of this anti-cancer agent.
Mechanism of Action and Signaling Pathways
Nanatinostat exerts its anti-tumor effects by inhibiting class I HDACs, which leads to the hyperacetylation of both histone and non-histone proteins.[1][4] This has several downstream consequences that impede cancer progression:
-
Reactivation of Tumor Suppressor Genes: Inhibition of HDACs leads to a more open chromatin structure, allowing for the transcription of tumor suppressor genes such as p21 and p53.[6][7] This can result in cell cycle arrest, typically at the G0/G1 or G2/M phases, and the induction of apoptosis.[1][3][7]
-
Induction of Apoptosis: Nanatinostat can induce apoptosis through both p53-dependent and independent pathways.[7] It has been shown to upregulate pro-apoptotic proteins and downregulate anti-apoptotic proteins like Bcl-2.[2]
-
Targeting Epstein-Barr Virus (EBV)-Associated Cancers: In EBV-positive malignancies, Nanatinostat has a unique dual mechanism. It induces the expression of lytic EBV genes, including the viral protein kinase BGLF4.[8][9] This viral kinase can then phosphorylate and activate antiviral prodrugs like ganciclovir (B1264) (the active form of valganciclovir), leading to targeted killing of the cancer cells.[8][9][10]
Below is a diagram illustrating the proposed signaling pathway of Nanatinostat's action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Frontiers | Mechanisms of HDACs in cancer development [frontiersin.org]
- 4. HDACs and HDAC Inhibitors in Cancer Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. HDAC Inhibitors: Dissecting Mechanisms of Action to Counter Tumor Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeted therapy with nanatinostat and valganciclovir in recurrent EBV-positive lymphoid malignancies: a phase 1b/2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeted therapy with nanatinostat and valganciclovir in recurrent EBV-positive lymphoid malignancies: a phase 1b/2 study. [escholarship.org]
- 10. clinicaltrials.eu [clinicaltrials.eu]
Application Notes and Protocols: Combining Nanatinostat TFA with Valganciclovir In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
The combination of Nanatinostat TFA, a selective class I histone deacetylator (HDAC) inhibitor, and valganciclovir (B601543), an antiviral prodrug of ganciclovir (B1264), represents a targeted therapeutic strategy for Epstein-Barr virus (EBV)-positive malignancies.[1][2][3][4] This approach, often termed "viral-targeted therapy," leverages the ability of Nanatinostat to induce the lytic cycle of EBV in latently infected tumor cells. The subsequent expression of viral kinases, such as BGLF4, activates valganciclovir, leading to selective apoptosis of the cancerous cells.[1][2][3] These application notes provide a comprehensive overview of the in vitro application of this drug combination, including detailed experimental protocols and data interpretation guidelines.
Mechanism of Action
In EBV-associated cancers, the virus typically exists in a latent state, expressing a limited number of proteins and evading the host immune system. Nanatinostat, by inhibiting class I HDACs, alters the epigenetic landscape of the infected cells, leading to the reactivation of viral genes that initiate the lytic cycle.[1][2][3] One of the key lytic proteins produced is a viral kinase that phosphorylates ganciclovir (the active form of valganciclovir) into ganciclovir-monophosphate. Cellular kinases then further phosphorylate it to the active triphosphate form, which inhibits viral DNA polymerase and acts as a DNA chain terminator, ultimately inducing apoptosis in the EBV-positive cancer cells.[1][2][3]
Data Presentation
While specific in vitro quantitative data for the combination of this compound and valganciclovir is noted in clinical trial literature as "unpublished data," the following tables provide a template for presenting such data, populated with representative values based on studies of other HDAC inhibitors in combination with ganciclovir in EBV-positive cell lines.[4]
Table 1: Single-Agent In Vitro Efficacy
| Compound | Cell Line | IC50 (nM) |
| This compound | EBV+ Burkitt's Lymphoma (e.g., Raji) | 10 - 100 |
| This compound | EBV+ Gastric Carcinoma (e.g., AGS-EBV) | 50 - 250 |
| Ganciclovir (in lytically induced cells) | EBV+ Burkitt's Lymphoma (e.g., Raji) | 1,000 - 10,000 |
| Ganciclovir (in lytically induced cells) | EBV+ Gastric Carcinoma (e.g., AGS-EBV) | 5,000 - 20,000 |
Table 2: Combination Therapy In Vitro Synergy
| Cell Line | This compound (nM) | Valganciclovir (µM) | Combination Index (CI)* | Synergy Interpretation |
| EBV+ Burkitt's Lymphoma (e.g., Raji) | 20 | 5 | < 0.7 | Synergistic |
| EBV+ Burkitt's Lymphoma (e.g., Raji) | 50 | 10 | < 0.5 | Strong Synergy |
| EBV+ Gastric Carcinoma (e.g., AGS-EBV) | 100 | 10 | < 0.8 | Synergistic |
| EBV+ Gastric Carcinoma (e.g., AGS-EBV) | 200 | 20 | < 0.6 | Synergistic |
*Combination Index (CI) is calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[5][6][7]
Experimental Protocols
Protocol 1: Cell Viability Assay for IC50 Determination and Synergy Analysis
This protocol outlines the use of a colorimetric assay (e.g., MTT or MTS) to determine the half-maximal inhibitory concentration (IC50) of this compound and valganciclovir individually and to assess the synergistic effect of their combination.
Materials:
-
EBV-positive cancer cell line (e.g., Raji, P3HR1, AGS-EBV)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and antibiotics)
-
This compound (stock solution in DMSO)
-
Valganciclovir (stock solution in sterile water or PBS)
-
96-well cell culture plates
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Drug Treatment (Single Agent IC50):
-
Prepare serial dilutions of this compound and valganciclovir in complete medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions. Include vehicle control (e.g., DMSO for Nanatinostat) and untreated control wells.
-
Incubate for 72 hours.
-
-
Drug Treatment (Combination Synergy):
-
Prepare a matrix of drug concentrations. A common approach is to use a fixed ratio of the two drugs based on their individual IC50 values (e.g., IC50 of Drug A: IC50 of Drug B).
-
Prepare serial dilutions of the drug combination.
-
Treat the cells as described in step 2.
-
-
Cell Viability Measurement (MTS Assay Example):
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
For IC50 determination, plot the percentage of viability against the log of the drug concentration and fit a dose-response curve.
-
For synergy analysis, use the cell viability data to calculate the Combination Index (CI) using software like CompuSyn, based on the Chou-Talalay method.[5][6][7]
-
Protocol 2: Western Blot for Detection of EBV Lytic Protein Expression
This protocol is to confirm that this compound induces the EBV lytic cycle by detecting the expression of key lytic proteins such as BZLF1 (Zebra) and BMRF1 (EA-D).
Materials:
-
EBV-positive cancer cell line
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-BZLF1, anti-BMRF1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 0, 50, 100, 200 nM) for 24-48 hours.
-
Wash cells with cold PBS and lyse with lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound and valganciclovir combination.
Caption: Workflow for in vitro cell viability and synergy analysis.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. m.youtube.com [m.youtube.com]
- 3. The Epstein-Barr Virus Rta Protein Activates Lytic Cycle Genes and Can Disrupt Latency in B Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted therapy with nanatinostat and valganciclovir in recurrent EBV-positive lymphoid malignancies: a phase 1b/2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Drug combination studies and their synergy quantification using the Chou-Talalay method. | Semantic Scholar [semanticscholar.org]
- 6. punnettsquare.org [punnettsquare.org]
- 7. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assays Using Nanatinostat TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nanatinostat TFA is a potent and selective inhibitor of Class I histone deacetylases (HDACs), which are crucial enzymes in the epigenetic regulation of gene expression.[1] By inhibiting these enzymes, Nanatinostat leads to the accumulation of acetylated histones, resulting in a more open chromatin structure and the transcription of genes that can suppress tumor growth, arrest the cell cycle, and induce apoptosis (programmed cell death).[2] This document provides detailed protocols for assessing the effects of this compound on cell viability using common colorimetric assays, outlines its mechanism of action, and presents available data on its efficacy in various cancer cell lines.
Mechanism of Action
This compound exerts its anti-cancer effects primarily through the inhibition of Class I HDACs. This inhibition leads to the hyperacetylation of histone proteins, which in turn alters gene expression.[2] Key mechanisms include:
-
Induction of Tumor Suppressor Genes: Increased histone acetylation can lead to the expression of tumor suppressor genes like p21, which can block cyclin/CDK complexes and cause cell cycle arrest.[2]
-
Induction of Apoptosis: HDAC inhibitors can modulate the expression of pro- and anti-apoptotic proteins, tipping the balance towards cell death.[2] This can involve the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins.
-
In Epstein-Barr Virus (EBV)-Positive Cancers: Nanatinostat has a unique mechanism in EBV-associated malignancies. It induces the expression of the lytic EBV BGLF4 protein kinase.[3][4] This viral kinase can then phosphorylate antiviral prodrugs like ganciclovir, leading to their activation and the selective killing of EBV-positive cancer cells.[3][4]
Data Presentation
The following table summarizes the available data on the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines. Note: The data presented here is compiled from various sources and should be used for reference purposes. Actual IC50 values should be determined experimentally under specific laboratory conditions.
| Cell Line | Cancer Type | Assay | IC50 (nM) | Reference |
| MV4-11 | Leukemia | MTT Assay | 93 | [5] |
| Daudi | Lymphoma | MTT Assay | 137 | [5] |
| A549 | Lung Carcinoma | MTT Assay | 1050 | [5] |
| MCF-7 | Breast Adenocarcinoma | MTT Assay | 368 | [5] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on cancer cells.[6]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
For adherent cells, trypsinize and resuspend cells in complete medium.
-
For suspension cells, collect and resuspend in complete medium.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[2]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment and recovery.[6]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100, 1000 nM).
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank control (medium only).[6]
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.[2]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[2]
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[2]
-
-
Formazan Solubilization:
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.[6]
-
A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.
Visualizations
Signaling Pathways
Caption: Signaling pathway of this compound leading to cell cycle arrest and apoptosis.
Experimental Workflow
Caption: Experimental workflow for determining cell viability using the MTT assay.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. benchchem.com [benchchem.com]
- 3. Targeted therapy with nanatinostat and valganciclovir in recurrent EBV-positive lymphoid malignancies: a phase 1b/2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted therapy with nanatinostat and valganciclovir in recurrent EBV-positive lymphoid malignancies: a phase 1b/2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: Western Blot Analysis of Histone Acetylation Following Nanatinostat TFA Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nanatinostat TFA is a second-generation hydroxamic acid-based inhibitor of histone deacetylase (HDAC) with potential antineoplastic activity.[1] As a Class I HDAC inhibitor, Nanatinostat selectively targets HDACs 1, 2, and 3, which play a crucial role in the epigenetic regulation of gene expression.[2] By inhibiting these enzymes, Nanatinostat prevents the removal of acetyl groups from lysine (B10760008) residues on histone tails, leading to an accumulation of acetylated histones.[3][4] This increase in histone acetylation results in a more relaxed chromatin structure, allowing for the transcriptional activation of tumor suppressor genes and other genes involved in cell cycle arrest and apoptosis.[5][6] Western blotting is a fundamental technique to qualitatively and quantitatively assess the pharmacodynamic effects of HDAC inhibitors like Nanatinostat by measuring the levels of specific acetylated histones.
Signaling Pathway of Nanatinostat-Induced Histone Acetylation
The primary mechanism of action of Nanatinostat is the inhibition of Class I histone deacetylases. This leads to a shift in the balance of enzymatic activity towards histone acetyltransferases (HATs), resulting in the hyperacetylation of histone proteins. This alteration in chromatin structure is a key event in the cellular response to Nanatinostat treatment.
Caption: Mechanism of Nanatinostat action on histone acetylation.
Data Presentation: Quantitative Analysis of Histone Acetylation
The following table summarizes representative quantitative data from a Western blot analysis of histone H3 and H4 acetylation in a cancer cell line (e.g., HeLa) treated with varying concentrations of this compound for 24 hours. Data is presented as the fold change in acetylated histone levels relative to the vehicle control (DMSO), normalized to total histone levels.
| Treatment Group | This compound Concentration | Fold Change in Acetyl-Histone H3 (K9) | Fold Change in Acetyl-Histone H4 (K8) |
| Vehicle Control | 0 µM (DMSO) | 1.0 | 1.0 |
| Low Dose | 10 nM | 2.5 | 2.2 |
| Medium Dose | 50 nM | 5.8 | 5.1 |
| High Dose | 100 nM | 8.2 | 7.6 |
Experimental Protocols
Experimental Workflow
Caption: Workflow for Western blot analysis of histone acetylation.
Cell Culture and this compound Treatment
-
Cell Line: Culture a relevant human cancer cell line (e.g., HeLa, MCF-7) in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
Seeding: Plate cells in 6-well plates or 10 cm dishes and allow them to adhere and reach 70-80% confluency.
-
Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a complete culture medium to the desired final concentrations (e.g., 10 nM, 50 nM, 100 nM). Include a vehicle control group treated with an equivalent concentration of DMSO.
-
Incubation: Replace the culture medium with the this compound-containing medium and incubate for the desired time period (e.g., 24 hours).
Histone Extraction (Acid Extraction Method)
-
Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Scrape the cells in 1 ml of ice-cold PBS and transfer them to a microcentrifuge tube.
-
Pelleting: Centrifuge at 1,500 rpm for 5 minutes at 4°C and discard the supernatant.
-
Nuclear Isolation: Resuspend the cell pellet in 1 ml of Histone Extraction Buffer and incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifugation: Centrifuge at 10,000 rpm for 10 minutes at 4°C. The resulting pellet contains the nuclear fraction.
-
Acid Extraction: Resuspend the nuclear pellet in 400 µl of 0.4 N H₂SO₄ and incubate with rotation overnight at 4°C.[3]
-
Precipitation: Centrifuge to pellet the debris, and precipitate the histones from the supernatant using trichloroacetic acid (TCA).
-
Washing: Wash the histone pellet with ice-cold acetone (B3395972) and air dry.
-
Resuspension: Resuspend the histone pellet in ultrapure water.
Protein Quantification
-
Determine the protein concentration of the histone extracts using a Bradford or BCA protein assay kit according to the manufacturer's instructions.[3]
SDS-PAGE
-
Sample Preparation: Mix 15-30 µg of histone extract with Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.[3]
-
Gel Electrophoresis: Load the samples onto a 15% SDS-polyacrylamide gel to ensure good resolution of the low molecular weight histones.[3][7] Run the gel at a constant voltage until the dye front reaches the bottom.
Protein Transfer
-
Transfer the separated proteins to a 0.2 µm polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[7][8] A wet transfer system is recommended for small proteins like histones.[3]
-
Verify the transfer efficiency by staining the membrane with Ponceau S.[4][9]
Immunoblotting
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[3]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with gentle agitation with primary antibodies specific for acetylated histones (e.g., anti-acetyl-Histone H3 (Lys9), anti-acetyl-Histone H4 (Lys8)) and total histones (e.g., anti-Histone H3) as a loading control. Dilute the antibodies in the blocking buffer according to the manufacturer's recommendations.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[3][4]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[3]
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.[3][4]
Detection and Data Analysis
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.[3]
-
Quantification: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the acetylated histone band to the intensity of the corresponding total histone band to account for loading differences.[3]
-
Analysis: Calculate the fold change in histone acetylation relative to the vehicle control.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. immunitybio.com [immunitybio.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Targeting histone deacetyalses in the treatment of B- and T-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vorinostat, a histone deacetylase (HDAC) inhibitor, promotes cell cycle arrest and re-sensitizes rituximab- and chemo-resistant lymphoma cells to chemotherapy agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 9. docs.abcam.com [docs.abcam.com]
Application Notes and Protocols for In Vivo Dosing of Nanatinostat TFA in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of Nanatinostat trifluoroacetate (B77799) (TFA), a selective Class I histone deacetylase (HDAC) inhibitor, in preclinical animal models. The information is intended to guide researchers in designing and executing robust in vivo studies to evaluate the pharmacokinetics, pharmacodynamics, and efficacy of this compound.
Introduction to Nanatinostat
Nanatinostat, also known as VRx-3996 or CHR-3996, is an orally bioavailable, potent, and selective inhibitor of Class I HDAC enzymes.[1][2][3] Its primary mechanism of action involves the induction of the Epstein-Barr Virus (EBV) lytic cycle in latently infected cancer cells. This makes the malignant cells susceptible to antiviral drugs like valganciclovir, creating a targeted "kick and kill" therapeutic strategy for EBV-positive cancers.[4] Preclinical studies have been foundational in establishing the dosing regimens later adopted in clinical trials, which often consist of an intermittent schedule (e.g., 4 days on, 3 days off).[4]
Considerations for the TFA Salt Form
Nanatinostat is often supplied as a trifluoroacetate (TFA) salt. It is important for researchers to be aware that TFA counterions can potentially influence experimental outcomes. While TFA is commonly used in peptide and small molecule purification, residual amounts may have biological effects. Researchers should consider the potential for TFA to impact cell growth or other biological processes and may consider including appropriate vehicle controls to account for any effects of the TFA salt.
Quantitative Data Summary: In Vivo Dosing and Efficacy
The following tables summarize the available quantitative data from preclinical animal studies with Nanatinostat (CHR-3996).
Table 1: Pharmacokinetics of Nanatinostat (CHR-3996) in Mice
| Parameter | Value | Animal Model | Dosing | Reference |
| Oral Bioavailability | Good (Specific % not stated) | Mouse | Oral gavage | [1][2] |
| Tissue Distribution | Accumulates in tissue; Spleen-to-plasma ratio used to guide selection | Mouse | Oral gavage | [1][2] |
| Effective Plasma Concentration | >10 ng/mL for anti-tumor activity | Mouse | Oral gavage | [5] |
Table 2: In Vivo Efficacy of Nanatinostat (CHR-3996) in Xenograft Models
| Animal Model | Tumor Type | Treatment | Dosing Schedule | Outcome | Reference |
| Nude Mice | LoVo (Human Colon Carcinoma) Xenograft | CHR-3996 (Oral) | Once daily | Dose-related tumor growth inhibition | [1][2] |
| Murine Model | EBV+ Gastric Cancer Xenograft | Nanatinostat + Valganciclovir | Split daily dosing vs. Intermittent (4 days on/3 days off) once-daily dosing | Split daily dosing showed superior anti-tumor activity |
Experimental Protocols
Protocol 1: General Procedure for Oral Administration of Nanatinostat TFA in Mice
This protocol provides a general guideline for the preparation and oral administration of this compound to mice.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% (w/v) hydroxypropylmethylcellulose, 0.2% (v/v) Tween 80 in sterile water)
-
Sterile water
-
Vortex mixer
-
Sonicator (optional)
-
Animal balance
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes (1 mL)
Procedure:
-
Dose Calculation: Calculate the required amount of this compound based on the desired dose (mg/kg) and the body weight of the animals.
-
Formulation Preparation:
-
Accurately weigh the calculated amount of this compound.
-
Prepare the desired volume of vehicle.
-
Gradually add the this compound powder to the vehicle while vortexing to ensure a homogenous suspension.
-
If necessary, sonicate the suspension for a short period to aid in dispersion.
-
Prepare the formulation fresh daily unless stability data indicates otherwise.
-
-
Animal Handling and Dosing:
-
Weigh each animal accurately before dosing to determine the precise volume of the formulation to be administered.
-
The typical dosing volume for oral gavage in mice is 5-10 mL/kg.
-
Gently restrain the mouse and insert the ball-tipped gavage needle into the esophagus.
-
Administer the calculated volume of the this compound suspension slowly and carefully.
-
Monitor the animal for any signs of distress during and after the procedure.
-
-
Dosing Schedule: Administer the formulation according to the planned schedule (e.g., once daily, split daily, intermittent).
Protocol 2: Efficacy Study in a Human Tumor Xenograft Model (LoVo)
This protocol outlines a typical efficacy study using a LoVo human colon carcinoma xenograft model in nude mice.
Materials:
-
Female nude mice (e.g., BALB/c nude), 6-8 weeks old
-
LoVo human colon carcinoma cells
-
Matrigel (optional)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Trypsin-EDTA
-
Sterile PBS
-
Syringes (1 mL) and needles (27-30 gauge)
-
Calipers
-
This compound formulation (prepared as in Protocol 1)
-
Vehicle control
Procedure:
-
Cell Culture and Implantation:
-
Culture LoVo cells according to standard protocols.
-
Harvest the cells using trypsin-EDTA, wash with sterile PBS, and resuspend in sterile PBS or a mixture of PBS and Matrigel.
-
Inject approximately 5 x 10^6 LoVo cells subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the animals for tumor growth.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
Measure tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
-
Treatment Administration:
-
Prepare the this compound formulation and vehicle control as described in Protocol 1.
-
Administer the respective treatments to the animals according to the predetermined dose and schedule (e.g., once daily oral gavage).
-
-
Data Collection and Analysis:
-
Continue to monitor tumor growth and animal body weight throughout the study.
-
At the end of the study, euthanize the animals and excise the tumors.
-
Weigh the tumors and perform any further analysis (e.g., histology, biomarker analysis).
-
Analyze the tumor growth inhibition data to determine the efficacy of this compound.
-
Visualizations
Signaling Pathway of Nanatinostat and Valganciclovir in EBV-Positive Cancer
References
- 1. Discovery of 2-(6-{[(6-fluoroquinolin-2-yl)methyl]amino}bicyclo[3.1.0]hex-3-yl)-N-hydroxypyrimidine-5-carboxamide (CHR-3996), a class I selective orally active histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. ashpublications.org [ashpublications.org]
- 5. researchgate.net [researchgate.net]
Nanatinostat TFA: Application Notes for Flow Cytometry Analysis of Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nanatinostat TFA is a potent and orally bioavailable Class I-selective histone deacetylase (HDAC) inhibitor. By selectively inhibiting HDAC1, HDAC2, and HDAC3, Nanatinostat alters the acetylation status of histones and other non-histone proteins, leading to the modulation of gene expression. This activity can induce cell cycle arrest, differentiation, and, notably, apoptosis in cancer cells, making it a promising agent in oncology research and drug development.[1][2] In Epstein-Barr virus (EBV)-positive lymphomas, Nanatinostat has been shown to induce the expression of a viral kinase, which in turn activates ganciclovir, leading to tumor cell apoptosis.[2][3][4]
Flow cytometry is a powerful and quantitative method for analyzing apoptosis at the single-cell level. The Annexin V and Propidium Iodide (PI) dual-staining assay is a widely used flow cytometry technique to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells. This application note provides a detailed protocol for the analysis of apoptosis induced by this compound using this method.
Principle of the Assay
During the early stages of apoptosis, phosphatidylserine (B164497) (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the cell membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact plasma membrane of live or early apoptotic cells. However, in late-stage apoptosis and necrosis, the cell membrane integrity is compromised, allowing PI to enter the cell and stain the nucleus. This dual-staining strategy allows for the differentiation of four cell populations:
-
Annexin V- / PI- : Live, healthy cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells (less common)
Data Presentation
The following tables summarize representative quantitative data for this compound and expected outcomes from flow cytometry analysis of apoptosis.
Table 1: this compound In Vitro Activity
| Parameter | Cell Line Type | Concentration Range | Observation | Reference |
| IC50 | HDAC1 | 3 nM | ||
| HDAC2 | 4 nM | |||
| HDAC3 | 7 nM | |||
| LC50 | Myeloma Cell Lines | 30.3 - 97.6 nM | Proliferation Inhibition | |
| Effective Concentration | Myeloma Cell Lines | 100 - 250 nM | Induction of Apoptosis | |
| Incubation Time | Myeloma Cell Lines | 8 - 48 hours | Apoptosis Induction |
Table 2: Expected Results from Annexin V/PI Flow Cytometry Analysis
| Treatment Group | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control | >90% | <5% | <5% |
| This compound (Low Dose) | 60-80% | 10-20% | 5-10% |
| This compound (High Dose) | 20-40% | 20-30% | 30-50% |
| Positive Control (e.g., Staurosporine) | <20% | Variable | >70% |
Note: The percentages are illustrative and will vary depending on the cell line, this compound concentration, and incubation time.
Experimental Protocols
Materials
-
This compound
-
Cell line of interest (e.g., Jurkat, HCT116, or relevant cancer cell line)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
10X Annexin V Binding Buffer (0.1 M HEPES/NaOH, pH 7.4, 1.4 M NaCl, 25 mM CaCl2)
-
Deionized water
-
Flow cytometer
-
Microcentrifuge tubes
-
Hemocytometer or automated cell counter
Methodologies
1. Cell Culture and Treatment
-
Culture cells in appropriate complete medium at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in multi-well plates at a density that will not exceed 80-90% confluency at the end of the experiment.
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Treat cells with a range of this compound concentrations (e.g., 10 nM, 100 nM, 1 µM) for various time points (e.g., 24, 48, 72 hours).
-
Include a vehicle-treated control (medium with the same concentration of solvent used for this compound) and an untreated control. A positive control for apoptosis (e.g., staurosporine (B1682477) or etoposide) should also be included.
2. Cell Harvesting and Staining
-
For suspension cells: Gently collect the cells by centrifugation at 300 x g for 5 minutes.
-
For adherent cells: Carefully collect the culture medium (which may contain floating apoptotic cells). Wash the adherent cells once with PBS, and then detach them using Trypsin-EDTA. Combine the detached cells with the collected medium. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cell pellet twice with ice-cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC to each tube.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of PI staining solution (e.g., 50 µg/mL) to each tube.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
3. Flow Cytometry Analysis
-
Analyze the samples on a flow cytometer immediately after staining.
-
Use appropriate single-stained controls (Annexin V-FITC only and PI only) for compensation setup. An unstained cell sample should also be run to set the baseline fluorescence.
-
Gate on the cell population of interest based on forward scatter (FSC) and side scatter (SSC) to exclude debris.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the data using appropriate software to quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).
Visualizations
Caption: Experimental workflow for apoptosis analysis.
Caption: this compound-induced apoptosis pathway.
References
- 1. The class-I HDAC inhibitor MGCD0103 induces apoptosis in Hodgkin lymphoma cell lines and synergizes with proteasome inhibitors by an HDAC6-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted therapy with nanatinostat and valganciclovir in recurrent EBV-positive lymphoid malignancies: a phase 1b/2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeted therapy with nanatinostat and valganciclovir in recurrent EBV-positive lymphoid malignancies: a phase 1b/2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Co-culture Experiments with Nanatinostat TFA and Immune Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nanatinostat TFA is a selective inhibitor of class I histone deacetylases (HDACs) under investigation primarily for the treatment of Epstein-Barr virus (EBV)-associated malignancies.[1][2] Its mechanism of action involves the induction of lytic EBV gene expression, which sensitizes cancer cells to antiviral drugs like valganciclovir (B601543).[2] Beyond this primary mechanism, Nanatinostat, like other HDAC inhibitors, has demonstrated immunomodulatory effects that can enhance the anti-tumor activity of various immune cells.[3][4] Notably, HDAC inhibitors can upregulate the expression of Natural Killer Group 2D (NKG2D) ligands on tumor cells, rendering them more susceptible to Natural Killer (NK) cell-mediated cytotoxicity.[3] These properties make Nanatinostat a compelling agent to study in the context of immuno-oncology.
These application notes provide detailed protocols for in-vitro co-culture experiments designed to evaluate the synergistic anti-tumor effects of this compound when combined with immune cells, including NK cells, T cells, and dendritic cells (DCs).
Mechanism of Action: this compound in the Tumor-Immune Microenvironment
Nanatinostat's primary described mechanism in EBV+ cancers is the reactivation of the viral lytic cycle.[2] However, its broader effects as a class I HDAC inhibitor suggest a wider impact on the tumor and immune cells. By inhibiting HDACs, Nanatinostat can lead to the accumulation of acetylated histones, resulting in a more open chromatin structure and altered gene expression.[5] In tumor cells, this can lead to the increased expression of tumor-associated antigens and ligands for activating immune receptors, such as NKG2D ligands.[3] In immune cells, HDAC inhibition can influence differentiation, maturation, and effector functions.[4]
References
- 1. Combined analysis of T cell activation and T cell-mediated cytotoxicity by imaging cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nanatinostat plus valganciclovir granted Fast Track designation by the FDA for the treatment of patients with EBV-associated lymphomas [lymphomahub.com]
- 3. immunitybio.com [immunitybio.com]
- 4. Synergistic Integration of HDAC Inhibitors and Individualized Neoantigen Therapy (INT): A Next-Generation Combinatorial Approach for Cancer Immunotherapy [mdpi.com]
- 5. HDAC inhibitors and immunotherapy; a double edged sword? - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Nanatinostat TFA solubility in DMSO and other solvents
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of Nanatinostat TFA in experimental settings. Below you will find frequently asked questions, troubleshooting guides, and detailed protocols to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is the trifluoroacetic acid salt of Nanatinostat, a potent and selective inhibitor of Class I histone deacetylases (HDACs), with particularly high activity against HDAC1, HDAC2, and HDAC3.[1] Its primary mechanism of action involves the inhibition of these enzymes, leading to an accumulation of acetylated histones. This, in turn, results in the relaxation of chromatin structure and the altered transcription of genes involved in cell cycle regulation and apoptosis, ultimately leading to anti-tumor effects.
Q2: What are the recommended solvents for dissolving this compound?
Q3: How should this compound be stored?
A3: this compound powder should be stored at -20°C for long-term storage. Stock solutions in DMSO should be aliquoted and stored at -80°C to minimize freeze-thaw cycles. Under these conditions, the stock solution is stable for up to 6 months. For short-term use, a stock solution can be stored at -20°C for up to one month.
Solubility Data
The following table summarizes the available solubility information for Nanatinostat and its TFA salt.
| Solvent | Nanatinostat (Free Base) | This compound | Notes |
| DMSO | 50 mg/mL | Data not available, expected to be similar to the free base. A 10 mM solution is readily achievable. | The recommended solvent for preparing stock solutions. |
| Ethanol | Data not available | Sparingly soluble | Not recommended for stock solutions. |
| Water | Data not available | Insoluble | Not a suitable solvent. |
| PBS | Data not available | Insoluble | Not a suitable solvent. |
Note: The solubility of this compound in DMSO is an estimate based on the free base. It is always recommended to perform a small-scale test to confirm solubility at your desired concentration.
Troubleshooting Guide
Issue 1: this compound powder is difficult to dissolve in DMSO.
-
Possible Cause: The concentration you are trying to achieve may be above the solubility limit, or the compound may not have been properly warmed to room temperature before opening.
-
Solution:
-
Ensure the vial of this compound has been allowed to equilibrate to room temperature for at least 20-30 minutes before opening to prevent moisture condensation.
-
Try preparing a lower concentration stock solution (e.g., 10 mM).
-
Use gentle warming (e.g., a 37°C water bath for a few minutes) and vortexing to aid dissolution.
-
If precipitates are still visible, centrifuge the solution and use the clear supernatant.
-
Issue 2: Precipitation is observed when diluting the DMSO stock solution in aqueous media for cell culture experiments.
-
Possible Cause: this compound has low solubility in aqueous solutions. The final concentration of DMSO in the culture medium may not be sufficient to keep the compound in solution.
-
Solution:
-
Ensure the final concentration of DMSO in your cell culture medium is kept low (typically ≤ 0.5%) to minimize solvent toxicity.
-
When preparing your working solution, add the DMSO stock solution to the culture medium dropwise while gently vortexing to ensure rapid and even distribution.
-
Prepare the working solution fresh for each experiment and do not store it for extended periods.
-
Issue 3: Inconsistent or unexpected results in cellular assays.
-
Possible Cause: Degradation of the compound due to improper storage or multiple freeze-thaw cycles of the stock solution.
-
Solution:
-
Always store the stock solution in small, single-use aliquots at -80°C.
-
Avoid repeated freeze-thaw cycles.
-
Prepare fresh dilutions in culture medium for each experiment.
-
Verify the activity of a new batch of the compound with a known positive control.
-
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (B87167) (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Procedure:
-
Equilibrate: Allow the vial containing this compound to warm to room temperature for 20-30 minutes before opening.
-
Calculate: Determine the required volume of DMSO to add to the vial to achieve a 10 mM concentration. The molecular weight of this compound is 508.43 g/mol .
-
Calculation Example: For 1 mg of this compound:
-
Moles = 0.001 g / 508.43 g/mol = 1.967 x 10⁻⁶ mol
-
Volume of DMSO for 10 mM (0.010 mol/L) stock = (1.967 x 10⁻⁶ mol) / (0.010 mol/L) = 1.967 x 10⁻⁴ L = 196.7 µL
-
-
-
Dissolve: Carefully add the calculated volume of anhydrous DMSO to the vial.
-
Mix: Gently vortex the vial until the powder is completely dissolved. Gentle warming in a 37°C water bath for a few minutes can aid dissolution.
-
Aliquot and Store: Aliquot the 10 mM stock solution into smaller, single-use sterile microcentrifuge tubes. Store the aliquots at -80°C.
Visualizing the Mechanism of Action
This compound Experimental Workflow
Caption: Workflow for preparing and using this compound in experiments.
This compound Signaling Pathway
Caption: Nanatinostat's mechanism of action leading to apoptosis.
References
Nanatinostat TFA Clinical Trials: A Technical Support Resource for Researchers
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the common adverse events observed in clinical trials of Nanatinostat TFA. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental studies involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is Nanatinostat and what is its mechanism of action?
Nanatinostat (also known as VRx-3996) is an orally available, selective Class I histone deacetylase (HDAC) inhibitor.[1] In the context of Epstein-Barr virus-positive (EBV+) malignancies, Nanatinostat works by inhibiting HDACs, which leads to the re-activation of silenced viral genes. This process, known as inducing the EBV lytic cycle, makes the cancer cells susceptible to antiviral drugs like valganciclovir (B601543).[2][3][4] Specifically, Nanatinostat induces the expression of the lytic EBV BGLF4 protein kinase, which then activates ganciclovir (B1264) (the active form of valganciclovir) via phosphorylation, ultimately leading to tumor cell apoptosis.[3][4][5]
Q2: What are the most common adverse events associated with this compound in clinical trials?
Based on clinical trial data, particularly from studies where Nanatinostat was administered with valganciclovir, the most frequently reported adverse events include cytopenias (such as neutropenia, thrombocytopenia, and anemia), gastrointestinal issues like nausea, as well as fatigue.[3][4][5] The majority of these adverse events have been reported as mild to moderate in severity and are often manageable.[6]
Data on Common Adverse Events
The following table summarizes the incidence of common treatment-emergent adverse events (TEAEs) from a phase 1b/2 study of Nanatinostat in combination with valganciclovir in patients with EBV-positive lymphoid malignancies.[3][4][5]
| Adverse Event | Any Grade (%) | Grade 3/4 (%) |
| Hematological | ||
| Neutropenia | - | 29% |
| Thrombocytopenia | - | 20% |
| Anemia | - | 20% |
| Gastrointestinal | ||
| Nausea | 38% | - |
| Constitutional | ||
| Fatigue | - | - |
Data extracted from a study with 55 enrolled patients.[3][4][5] Note: Specific percentages for "Any Grade" were not provided for all adverse events in the source material.
Experimental Protocols
Protocol: Monitoring and Grading of Adverse Events
This protocol outlines a general procedure for the monitoring, grading, and management of common adverse events during a clinical trial of this compound. It is based on the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).[7][8]
1. Objective: To systematically identify, document, and manage adverse events to ensure patient safety and data accuracy.
2. Schedule of Assessments:
- Screening/Baseline: Complete physical examination, vital signs, and comprehensive laboratory tests (including complete blood count with differential, comprehensive metabolic panel, and coagulation panel).
- During Treatment Cycles:
- Weekly (for the first 2 cycles): Complete blood count with differential.
- Prior to each new cycle: Complete physical examination, vital signs, and comprehensive laboratory tests.
- As clinically indicated: Additional assessments based on patient-reported symptoms or abnormal findings.
3. Grading of Adverse Events: All adverse events will be graded according to the latest version of the NCI CTCAE. The grading scale ranges from Grade 1 (Mild) to Grade 5 (Death related to AE).[7][9]
4. Management of Common Adverse Events:
- Nausea:
- Grade 1: Patient education on dietary modifications.
- Grade 2: Initiate antiemetic therapy.
- Grade 3: Consider dose interruption of Nanatinostat and optimize antiemetic regimen. Intravenous hydration may be necessary.
- Neutropenia:
- Grade 3: Interrupt Nanatinostat treatment. Consider dose reduction upon recovery to Grade ≤2.
- Grade 4: Interrupt Nanatinostat treatment. Dose reduction is recommended upon recovery. Prophylactic use of granulocyte colony-stimulating factor (G-CSF) may be considered in subsequent cycles.
- Thrombocytopenia:
- Grade 3: Interrupt Nanatinostat treatment. Monitor platelet count more frequently. Consider dose reduction upon recovery to Grade ≤2.
- Grade 4: Interrupt Nanatinostat treatment. Dose reduction is mandatory upon recovery. Platelet transfusion may be indicated.
- Anemia:
- Grade 3: Consider blood transfusion.
- Grade 4: Urgent medical intervention required.
5. Dose Modification Guidelines: For Grade 3 or 4 non-hematological toxicities or hematological toxicities as specified above, a dose reduction of Nanatinostat may be required. A common dose reduction schedule might be from 20 mg to 15 mg, and then to 10 mg.
Visualizations
Signaling Pathway of Nanatinostat and Valganciclovir
Caption: Mechanism of action of Nanatinostat and Valganciclovir in EBV-positive cancer cells.
Troubleshooting Workflow for Common Adverse Events
Caption: A logical workflow for troubleshooting common adverse events in clinical trials.
References
- 1. immunitybio.com [immunitybio.com]
- 2. Nanatinostat plus valganciclovir granted Fast Track designation by the FDA for the treatment of patients with EBV-associated lymphomas [lymphomahub.com]
- 3. ashpublications.org [ashpublications.org]
- 4. Targeted therapy with nanatinostat and valganciclovir in recurrent EBV-positive lymphoid malignancies: a phase 1b/2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted therapy with nanatinostat and valganciclovir in recurrent EBV-positive lymphoid malignancies: a phase 1b/2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
- 7. dctd.cancer.gov [dctd.cancer.gov]
- 8. hcp.myeloma.org.uk [hcp.myeloma.org.uk]
- 9. isletstudy.org [isletstudy.org]
Technical Support Center: Management of Nanatinostat TFA-Induced Cytopenia
This technical support guide is intended for researchers, scientists, and drug development professionals utilizing Nanatinostat TFA in their experiments. It provides troubleshooting guidance and frequently asked questions to help manage cytopenia, a common adverse event associated with this compound.
Troubleshooting Guide: Managing Cytopenia During this compound Treatment
Cytopenia, including neutropenia, thrombocytopenia, and anemia, is a common and expected side effect of this compound treatment. Proactive monitoring and timely intervention are crucial for the successful continuation of your research. The following table provides a general framework for managing different grades of cytopenia.
Note: These recommendations are based on general principles of managing treatment-induced cytopenias. Specific dose modification protocols from clinical trials with this compound are not publicly available. Researchers should adapt these guidelines to their specific experimental models and institutional policies.
| Adverse Event | Severity (Grade) | Observation | Recommended Action |
| Neutropenia | Grade 1-2 | Absolute Neutrophil Count (ANC) < Lower Limit of Normal (LLN) - 1,000/µL | Continue this compound at the current dose. Increase frequency of Complete Blood Count (CBC) monitoring. |
| Grade 3 | ANC < 1,000 - 500/µL | Interrupt this compound treatment. Monitor CBC every 2-3 days. Consider resuming treatment at a reduced dose once ANC recovers to ≥ 1,000/µL. | |
| Grade 4 | ANC < 500/µL | Interrupt this compound treatment immediately. Monitor CBC daily. Consider supportive care with Granulocyte Colony-Stimulating Factor (G-CSF) as per institutional guidelines.[1] Resume treatment at a significantly reduced dose only after ANC recovers to ≥ 1,000/µL. | |
| Thrombocytopenia | Grade 1-2 | Platelet Count < LLN - 50,000/µL | Continue this compound at the current dose. Increase frequency of CBC monitoring. |
| Grade 3 | Platelet Count < 50,000 - 25,000/µL | Interrupt this compound treatment. Monitor CBC every 2-3 days. Consider resuming treatment at a reduced dose once platelet count recovers to ≥ 75,000/µL. | |
| Grade 4 | Platelet Count < 25,000/µL | Interrupt this compound treatment immediately. Monitor CBC daily. Consider platelet transfusion if clinically indicated (e.g., bleeding). Resume treatment at a significantly reduced dose only after platelet count recovers to ≥ 75,000/µL. | |
| Anemia | Grade 1-2 | Hemoglobin (Hgb) < LLN - 8.0 g/dL | Continue this compound at the current dose. Monitor CBC as scheduled. |
| Grade 3 | Hgb < 8.0 g/dL | Consider this compound dose reduction. Consider red blood cell transfusion if clinically indicated. | |
| Grade 4 | Life-threatening consequences; urgent intervention indicated | Interrupt this compound treatment immediately. Provide appropriate supportive care (e.g., transfusion). |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound-induced cytopenia?
A1: Nanatinostat is a selective class I histone deacetylase (HDAC) inhibitor.[2] HDACs play a crucial role in the regulation of gene expression. In the context of hematopoiesis, HDAC inhibitors can affect the differentiation and maturation of blood cell progenitors. For example, HDAC inhibitors have been shown to repress the transcription factor GATA-1, which is essential for megakaryocyte and erythrocyte development, potentially leading to thrombocytopenia and anemia.[3] The impact on neutrophil development is also a recognized class effect of HDAC inhibitors.[4]
Q2: How common is cytopenia with this compound?
A2: In a phase 1b/2 clinical trial of Nanatinostat in combination with valganciclovir (B601543), cytopenias were the most common grade 3 to 4 adverse events. The reported rates were:
-
Anemia (Grade 3/4): 20%[2][5][6] These cytopenias were generally described as uncomplicated and reversible.[1]
Q3: When can I expect to see cytopenias after starting this compound treatment in my experimental model?
A3: The onset of cytopenia can vary depending on the experimental model, dose, and schedule of this compound administration. Based on clinical data for other HDAC inhibitors, thrombocytopenia can have a nadir around day 5 of treatment, with recovery after drug cessation.[5] It is recommended to establish a baseline CBC before initiating treatment and monitor blood counts regularly throughout the experiment to determine the kinetics of cytopenia in your specific model.
Q4: Are the cytopenias induced by this compound reversible?
A4: Yes, clinical data indicates that cytopenias induced by Nanatinostat are generally reversible upon dose interruption or discontinuation.[1]
Q5: What supportive care measures can be implemented to manage this compound-induced cytopenia?
A5: For severe neutropenia (Grade 4), the use of Granulocyte Colony-Stimulating Factor (G-CSF) may be considered to accelerate neutrophil recovery.[1] For severe anemia or thrombocytopenia, transfusions of packed red blood cells or platelets, respectively, may be necessary if clinically indicated.
Q6: Were dose modifications for this compound due to cytopenia reported in clinical trials?
A6: Yes. In a phase 1b/2 study, dose reductions and interruptions due to treatment-related adverse events, primarily decreased platelet or neutrophil count, were reported in 25% and 29% of patients, respectively.[1] One patient discontinued (B1498344) treatment due to a grade 3 decreased neutrophil count.[1]
Experimental Protocols
Protocol for Monitoring Complete Blood Counts (CBCs)
-
Objective: To monitor for and grade the severity of cytopenias (neutropenia, thrombocytopenia, anemia) in experimental subjects treated with this compound.
-
Materials:
-
Appropriate anticoagulant tubes (e.g., EDTA-coated).
-
Automated hematology analyzer.
-
Microscope slides and staining reagents for manual differential counts (if necessary).
-
-
Procedure:
-
Baseline: Collect a blood sample prior to the first administration of this compound to establish baseline hematological parameters.
-
On-treatment Monitoring:
-
Collect blood samples at regular intervals during treatment. A suggested frequency is twice weekly for the first two weeks, then weekly thereafter. Increase the frequency of monitoring if Grade 2 or higher cytopenia is observed.
-
Perform a complete blood count including, at a minimum: White Blood Cell (WBC) count with differential, Absolute Neutrophil Count (ANC), Platelet count, and Hemoglobin (Hgb).
-
-
Data Analysis:
-
Record all hematological parameters for each subject at each time point.
-
Grade the severity of neutropenia, thrombocytopenia, and anemia according to the table provided in the Troubleshooting Guide or your institution's established grading scale.
-
Graph the changes in blood counts over time to visualize the onset, nadir, and recovery of cytopenias.
-
-
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Proposed mechanism of Nanatinostat-induced cytopenia.
Experimental Workflow for Monitoring Cytopenia
Caption: Workflow for monitoring and managing cytopenia in preclinical studies.
Logical Diagram for Dose Modification
Caption: Decision-making logic for this compound dose modification.
References
- 1. Targeted therapy with nanatinostat and valganciclovir in recurrent EBV-positive lymphoid malignancies: a phase 1b/2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. Mechanisms of HDAC inhibitor-induced thrombocytopenia [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Overcoming Histone Deacetylase Inhibitor Induced Thrombocytopenia Using a Thrombopoietin Mimetic. | Blood | American Society of Hematology [ashpublications.org]
- 6. Targeted therapy with nanatinostat and valganciclovir in recurrent EBV-positive lymphoid malignancies: a phase 1b/2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential off-target effects of Nanatinostat TFA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Nanatinostat TFA. The information is intended for researchers, scientists, and drug development professionals. Note that Nanatinostat is the active histone deacetylase (HDAC) inhibitor, while TFA (trifluoroacetate) is a common salt form used to improve solubility and stability; all biological activity is attributed to Nanatinostat.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Nanatinostat?
A1: Nanatinostat is a potent, orally bioavailable, second-generation hydroxamic acid-based inhibitor of histone deacetylase (HDAC) enzymes.[1] It is highly selective for Class I HDACs, specifically HDAC1, HDAC2, and HDAC3.[2] By inhibiting these enzymes, Nanatinostat prevents the removal of acetyl groups from histones and other proteins. This leads to an accumulation of acetylated histones, chromatin remodeling, and the reactivation of tumor suppressor gene transcription, ultimately resulting in the inhibition of tumor cell division and the induction of apoptosis.[1]
Q2: How selective is Nanatinostat against different HDAC isoforms?
A2: Nanatinostat shows high selectivity for Class I HDACs (HDAC1, 2, 3) with inhibitory concentrations (IC50) in the low nanomolar range. It has substantially lower activity against Class IIa (HDAC5) and Class IIb (HDAC6) isoforms.[2] This selectivity profile is crucial for minimizing off-target effects related to the inhibition of other HDAC classes. The quantitative selectivity is summarized in the data table below.
Q3: What is the established clinical application of Nanatinostat?
A3: Nanatinostat is primarily investigated for treating Epstein-Barr virus (EBV)-associated cancers.[3] Its mechanism in this context involves inducing the expression of a lytic phase EBV protein kinase in cancer cells. This viral kinase then activates the antiviral prodrug valganciclovir (B601543), leading to targeted tumor cell death.[4][5][6] This "Kick & Kill" strategy is being evaluated in clinical trials for various EBV-positive lymphomas.[7][8][9]
Q4: What are the common adverse events observed in clinical trials? Can they suggest potential off-target effects?
A4: In clinical studies, the most frequently reported adverse events include nausea, fatigue, and cytopenias such as thrombocytopenia (low platelets), neutropenia (low neutrophils), and anemia (low red blood cells).[4][5][10][11] These effects are generally considered class-effects for HDAC inhibitors and are consistent with the on-target mechanism of inhibiting Class I HDACs, which are critical for hematopoietic function. While dose-limiting, they do not necessarily point to off-target protein inhibition but rather to potent on-target activity.
Quantitative Data: HDAC Isoform Selectivity
The following table summarizes the in vitro potency of Nanatinostat against various HDAC isoforms, highlighting its Class I selectivity.
| HDAC Isoform | Class | IC50 (nM) | Relative Selectivity vs. HDAC1 |
| HDAC1 | Class I | 3 | 1x |
| HDAC2 | Class I | 4 | ~1.3x less sensitive |
| HDAC3 | Class I | 7 | ~2.3x less sensitive |
| HDAC5 | Class IIa | 200 | ~67x less sensitive |
| HDAC6 | Class IIb | 2100 | ~700x less sensitive |
| (Data sourced from MedchemExpress)[2] |
On-Target Signaling Pathway
The primary on-target effect of Nanatinostat is the inhibition of Class I HDACs, leading to changes in gene expression.
Troubleshooting Guide
This guide addresses common experimental issues. If an observed effect is inconsistent or unexpected, it may be due to off-target activity or unintended on-target consequences.
Q5: Problem - My cells show significant cytotoxicity at concentrations much lower than the reported LC50 values (~30-100 nM). [2]
A5: Potential Causes & Solutions:
-
High On-Target Sensitivity: Your specific cell line may be exceptionally sensitive to Class I HDAC inhibition. Verify the on-target effect by performing a western blot for acetylated histone H3 (Lys9/14) or acetylated tubulin. A strong increase in acetylation at these low concentrations confirms potent on-target activity.
-
Compound Batch Purity: The purity or concentration of your this compound stock may be incorrect. Verify the concentration using spectrophotometry and consider purity analysis (e.g., HPLC) if results remain inconsistent.
-
Off-Target Cytotoxicity: At higher concentrations, Nanatinostat could inhibit other essential proteins. To test this, use a structurally unrelated, potent Class I HDAC inhibitor. If the alternative compound recapitulates the phenotype at its expected potency, the effect is likely on-target. If not, an off-target effect of Nanatinostat is possible.
Q6: Problem - I am observing an unexpected phenotype (e.g., morphological changes, differentiation) that is not typically associated with HDAC inhibition.
A6: Potential Causes & Solutions:
-
Uncharacterized On-Target Effect: Class I HDACs regulate thousands of genes. The observed phenotype could be a novel, cell-type-specific consequence of on-target HDAC inhibition. Confirm on-target engagement with a western blot as described above.
-
Off-Target Kinase Inhibition: Many small molecule inhibitors have off-target effects on kinases. While a broad kinase screen for Nanatinostat is not publicly available, you can perform a commercial kinase profiling assay (e.g., Eurofins KinaseProfiler™, Reaction Biology HotSpot) to screen your batch of Nanatinostat against a panel of kinases.
-
Use a Negative Control: If available, a structurally similar but biologically inactive analog of Nanatinostat would be the ideal negative control to rule out off-target effects.
Q7: Problem - How can I definitively prove that my observed effect is due to inhibiting the target (HDAC1/2/3) versus an off-target protein?
A7: Experimental Workflow: The best approach is to use orthogonal methods to validate the phenotype. The following workflow can help distinguish on-target from off-target effects.
Key Experimental Protocols
1. Western Blot for Histone Acetylation
-
Objective: To confirm on-target activity of Nanatinostat in cells.
-
Methodology:
-
Treat cells with a dose-range of Nanatinostat (e.g., 1 nM to 1 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 6-24 hours).
-
Lyse cells in RIPA buffer containing protease and deacetylase inhibitors (e.g., Trichostatin A, Sodium Butyrate).
-
Quantify protein concentration using a BCA assay.
-
Separate 20-30 µg of protein lysate via SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with primary antibodies overnight at 4°C. Key antibodies include:
-
Rabbit anti-acetyl-Histone H3 (Lys9/14)
-
Rabbit anti-total-Histone H3 (loading control)
-
Mouse anti-β-Actin (loading control)
-
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect signal using an ECL substrate and imaging system.
-
-
Expected Outcome: A dose-dependent increase in the ratio of acetylated-H3 to total-H3.
2. Cell Viability Assay (e.g., CellTiter-Glo®)
-
Objective: To determine the cytotoxic or cytostatic effects of Nanatinostat.
-
Methodology:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of Nanatinostat (e.g., 10-point curve, 3-fold dilutions starting from 10 µM).
-
Incubate for a relevant period (e.g., 72 hours).
-
Add CellTiter-Glo® reagent according to the manufacturer's protocol, which measures ATP levels as an indicator of cell viability.
-
Read luminescence on a plate reader.
-
Normalize data to vehicle-treated controls and plot a dose-response curve to calculate the IC50/LC50.
-
3. HDAC Enzymatic Assay
-
Objective: To verify the IC50 of Nanatinostat against purified HDAC enzymes.
-
Methodology:
-
Use a commercial fluorogenic HDAC assay kit (e.g., from BPS Bioscience or Enzo Life Sciences).
-
Follow the manufacturer's protocol, which typically involves:
-
Incubating a recombinant human HDAC enzyme (e.g., HDAC1, HDAC2) with a fluorogenic acetylated substrate.
-
Adding a developer solution that cleaves the deacetylated substrate, releasing a fluorescent signal.
-
-
Perform the assay in the presence of a serial dilution of Nanatinostat.
-
Measure fluorescence on a plate reader.
-
Plot the inhibition curve and calculate the IC50 value. This can be used to confirm the activity of your specific batch of the compound.
-
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. Targeted therapy with nanatinostat and valganciclovir in recurrent EBV-positive lymphoid malignancies: a phase 1b/2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeted therapy with nanatinostat and valganciclovir in recurrent EBV-positive lymphoid malignancies: a phase 1b/2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hmsom.elsevierpure.com [hmsom.elsevierpure.com]
- 7. immunitybio.com [immunitybio.com]
- 8. onclive.com [onclive.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. cris.tau.ac.il [cris.tau.ac.il]
- 11. cancernetwork.com [cancernetwork.com]
Technical Support Center: Overcoming Nanatinostat TFA Resistance
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Nanatinostat TFA, particularly concerning the development and overcoming of drug resistance in cancer cells.
Frequently Asked questions (FAQs)
Q1: We are observing significant variability in the IC50 value of this compound between different experimental batches. What could be the cause?
A1: Inconsistent IC50 values are a common issue. Several factors can contribute to this variability. We recommend the following checklist to ensure consistency:
-
Compound Handling and Stability:
-
Solubility: Ensure this compound is fully dissolved. Poor solubility can lead to inaccurate concentrations in your assays. It is crucial to use the recommended solvent and not exceed the solubility limit. Precipitation can lead to a lower effective concentration of the compound.
-
Stock Solution Storage: this compound stock solutions should be stored correctly, aliquoted to avoid repeated freeze-thaw cycles, and protected from light to prevent degradation. We recommend preparing fresh dilutions for each experiment from a stable stock.
-
-
Cell Culture Conditions:
-
Cell Health and Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to genetic and phenotypic drift, altering their response to the drug. Ensure cells are healthy and in the logarithmic growth phase at the time of treatment.
-
Seeding Density: Maintain a consistent cell seeding density across all experiments. Variations in cell number can alter the drug-to-cell ratio, impacting the apparent IC50.
-
Serum Concentration: Use the same batch and concentration of serum in your culture medium for all related experiments. Serum proteins can bind to small molecules like this compound, reducing its bioavailable concentration.
-
Q2: Our cells are showing an unexpected level of toxicity or off-target effects at concentrations where we don't expect to see significant HDAC inhibition. What should we consider?
A2: Unanticipated toxicity can arise from several factors unrelated to the primary mechanism of action.
-
Compound-Specific Toxicity: The chemical structure of this compound itself might have inherent cellular effects independent of HDAC inhibition, especially at higher concentrations.
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level (typically below 0.5%).
-
Interaction with Media Components: Some compounds can interact with components in the cell culture media, leading to the formation of toxic byproducts.
Q3: We are trying to develop a this compound-resistant cell line, but the cells are not surviving the selection process. What can we do?
A3: Developing drug-resistant cell lines requires a careful and gradual approach.
-
Initial Drug Concentration: Start with a low concentration of this compound, typically around the IC20 (the concentration that inhibits 20% of cell growth). Exposing cells to a high initial concentration (like the IC50) can lead to widespread cell death with no surviving clones.
-
Stepwise Dose Escalation: Increase the drug concentration slowly and in small increments. Allow the cells to recover and repopulate before increasing the dose. This gives the cells time to adapt and develop resistance mechanisms.
-
Pulsed Treatment: Instead of continuous exposure, try a pulsed approach where the drug is added for a specific period (e.g., 48-72 hours) and then removed. This can reduce overall toxicity while still applying selective pressure.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent HDAC Inhibition in Biochemical Assays | 1. Inactive HDAC enzyme.2. Incorrect enzyme/substrate pairing.3. Insufficient incubation time with this compound. | 1. Verify enzyme activity with a known standard before starting your experiment.2. Ensure the HDAC isoform and substrate used are appropriate for this compound (a Class I HDAC inhibitor).3. Optimize the pre-incubation time of the enzyme with this compound before adding the substrate. |
| High Background Signal in Cell-Based Assays | 1. Substrate instability leading to spontaneous signal generation.2. Contamination of reagents. | 1. Prepare fresh substrate for each experiment and store it as recommended.2. Use high-purity reagents and sterile techniques to avoid contamination. |
| Difficulty Confirming Resistant Phenotype | 1. Insufficient level of resistance developed.2. Reversion of the resistant phenotype. | 1. Continue the dose-escalation process to achieve a higher resistance index (RI).2. Maintain a low concentration of this compound in the culture medium of the resistant cell line to prevent reversion. |
| Variability Between Replicate Wells | 1. Inaccurate pipetting.2. "Edge effects" in microplates due to evaporation. | 1. Use calibrated pipettes and ensure proper mixing within each well.2. Avoid using the outermost wells of the plate or fill them with sterile buffer or media to minimize evaporation. |
Data Presentation
Table 1: Hypothetical IC50 Values for Parental and this compound-Resistant Cancer Cell Lines
This table presents hypothetical data to illustrate the expected shift in IC50 values upon the development of resistance. Actual values will vary depending on the cell line and experimental conditions.
| Cell Line | Treatment | Parental IC50 (nM) | Resistant IC50 (nM) | Resistance Index (RI) |
| Lymphoma Cell Line A | This compound | 150 | 1800 | 12.0 |
| Gastric Cancer Cell Line B | This compound | 250 | 3000 | 12.0 |
| Nasopharyngeal Carcinoma Cell Line C | This compound | 180 | 2340 | 13.0 |
Resistance Index (RI) = IC50 of Resistant Cell Line / IC50 of Parental Cell Line
Table 2: Potential Gene Expression Changes in this compound-Resistant Cells
This table outlines potential changes in gene expression that could contribute to this compound resistance, based on known mechanisms of HDAC inhibitor resistance.
| Gene/Protein | Function | Expected Change in Resistant Cells | Potential Impact on Resistance |
| HDAC1 | Histone Deacetylase (Target of Nanatinostat) | Upregulation | Increased drug target requires higher concentration for inhibition. |
| NF-κB (p65) | Pro-survival transcription factor | Increased activity/nuclear localization | Upregulates anti-apoptotic genes (e.g., BCL2), promoting cell survival. |
| H3K27me3 | Histone mark associated with gene silencing | Increased levels at specific gene promoters | May create a stable chromatin environment that allows for transcriptional reprogramming to promote survival.[1] |
| MDR1 (ABCB1) | Drug efflux pump | Upregulation | Actively transports this compound out of the cell, reducing intracellular concentration. |
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cancer Cell Line
This protocol describes a stepwise method for developing a cancer cell line with acquired resistance to this compound.
-
Determine the Initial IC50:
-
Seed the parental cancer cell line in 96-well plates.
-
After 24 hours, treat the cells with a range of this compound concentrations for 72 hours.
-
Assess cell viability using an appropriate method (e.g., MTT or CellTiter-Glo assay).
-
Calculate the IC50 value using non-linear regression.
-
-
Initiate Resistance Development:
-
Culture the parental cells in a flask with a starting concentration of this compound equal to the IC20 (concentration that inhibits 20% of growth).
-
Maintain the cells in this concentration, changing the media every 2-3 days, until the cell growth rate recovers.
-
-
Stepwise Dose Escalation:
-
Once the cells are growing steadily, increase the this compound concentration by a factor of 1.5-2.
-
Repeat this process, allowing the cells to adapt to each new concentration before escalating the dose further.
-
If significant cell death occurs, reduce the concentration to the previous level and allow the cells to recover before attempting to increase the dose again.
-
-
Confirmation of Resistant Phenotype:
-
Once the cells can proliferate in a significantly higher concentration of this compound (e.g., 10-fold the initial parental IC50), re-evaluate the IC50 of the new resistant cell line and compare it to the parental line.
-
A significant increase in the IC50 value confirms the resistant phenotype.
-
Cryopreserve the resistant cell line at various stages of resistance development.
-
Protocol 2: Evaluating Changes in Gene Expression via qRT-PCR
This protocol outlines how to assess changes in the expression of key genes potentially involved in this compound resistance.
-
RNA Extraction:
-
Culture both parental and this compound-resistant cells to 70-80% confluency.
-
Extract total RNA from both cell lines using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Perform qRT-PCR using primers specific for your genes of interest (e.g., HDAC1, RELA (p65), ABCB1) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Use a SYBR Green or probe-based detection method.
-
Run the PCR reaction on a real-time PCR instrument.
-
-
Data Analysis:
-
Calculate the relative gene expression in the resistant cells compared to the parental cells using the ΔΔCt method.
-
Visualizations
Caption: Workflow for developing and characterizing this compound-resistant cell lines.
Caption: Key signaling pathways potentially involved in resistance to this compound.
Caption: A logical guide for troubleshooting inconsistent IC50 results.
References
Troubleshooting inconsistent results in Nanatinostat TFA experiments
Welcome to the technical support center for Nanatinostat TFA experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results and to offer standardized protocols for key assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
Nanatinostat is a potent and selective inhibitor of Class I histone deacetylases (HDACs), specifically HDAC1, HDAC2, and HDAC3.[1][2] Its trifluoroacetate (B77799) (TFA) salt form is commonly used in research. By inhibiting these enzymes, Nanatinostat prevents the removal of acetyl groups from histones and other proteins. This leads to histone hyperacetylation, which remodels chromatin into a more relaxed state, altering gene expression.[3][4] This can result in the induction of tumor suppressor genes, leading to the inhibition of cancer cell division and the induction of apoptosis.[3][5]
Q2: What is the "Kick & Kill" mechanism involving Nanatinostat in Epstein-Barr Virus (EBV)-positive cancers?
In the context of EBV-associated malignancies, Nanatinostat acts as the "kick" in a targeted therapeutic strategy known as "Kick & Kill".[6] EBV typically remains latent in infected tumor cells, making them resistant to antiviral drugs.[7][8] Nanatinostat induces the EBV lytic cycle, reactivating the expression of viral genes that are normally silenced during latency.[7][9][10] A key viral gene activated is BGLF4, which encodes a protein kinase.[11][12][13][14] This viral kinase then phosphorylates (activates) an antiviral pro-drug like ganciclovir (B1264) (administered as its oral prodrug, valganciclovir), which is the "kill" part of the strategy.[11][13][14] The activated ganciclovir is incorporated into the DNA of the cancer cells, leading to DNA chain termination and targeted cell death (apoptosis).[11][14]
Q3: We are observing high variability in our IC50 values for this compound between experiments. What could be the cause?
Inconsistent IC50 values are a common issue in in vitro experiments with small molecule inhibitors. Several factors can contribute to this variability:
-
Compound Handling and Solubility: this compound is soluble in DMSO but not in water.[5] Incomplete solubilization of the compound in your stock solution can lead to inaccurate concentrations in your assays. It is crucial to ensure the compound is fully dissolved before making serial dilutions.
-
Impact of the TFA Counterion: The trifluoroacetic acid (TFA) counterion, a remnant from the purification process, can interfere with biological assays.[15][16][17][18] TFA can alter the pH of your culture medium, and at certain concentrations, it can be cytotoxic or, conversely, stimulate cell growth, leading to skewed results.[15] For sensitive assays, reducing the TFA content to less than 1% is recommended.[19]
-
Cell-Based Assay Variables:
-
Cell Density: Ensure that cells are seeded at a consistent density across all experiments. Variations in cell number can alter the inhibitor-to-cell ratio.
-
Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to genetic and phenotypic drift, affecting their response to treatment.
-
Serum Concentration: Serum proteins can bind to small molecules, reducing their effective concentration. Maintain a consistent serum concentration in your culture medium for all experiments.
-
-
Stock Solution Stability: Improper storage of stock solutions, including frequent freeze-thaw cycles, can lead to compound degradation. It is advisable to aliquot stock solutions and store them protected from light at -20°C for long-term storage.[5]
Q4: How should I prepare and store this compound stock solutions?
-
Solvent: Dissolve this compound in DMSO.[5]
-
Storage: Store the solid compound in a dry, dark place at 0-4°C for short-term storage or -20°C for long-term storage.[5] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C.[5] The product is stable for several weeks during standard shipping conditions.[5]
Q5: Can the TFA salt in this compound affect my experimental results?
Yes, the TFA counterion can significantly impact in vitro and in vivo experiments.[15][16][17][18] TFA can:
-
Be cytotoxic to cells , even at low concentrations, which can confound the interpretation of your results.[19]
-
Alter the pH of assay buffers , which can affect enzyme kinetics and protein stability.[19]
-
Change the conformation and solubility of the compound .[19]
-
Interfere with spectroscopic analysis , such as FTIR, due to a strong IR band that overlaps with the amide I band of peptides.[15]
For sensitive applications, it is advisable to either use a salt-free form of the compound or exchange the TFA counterion for a more biocompatible one, such as hydrochloride or acetate.[19]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent IC50 / LC50 Values | 1. Compound Precipitation: this compound is not soluble in aqueous solutions.[5] Diluting a concentrated DMSO stock directly into aqueous media can cause precipitation. | - Perform serial dilutions in DMSO before adding to the final aqueous solution. - Visually inspect for any precipitate after adding to media. - Consider using a lower final DMSO concentration. |
| 2. TFA Counterion Interference: The TFA salt can have direct effects on cell viability and assay pH.[15][19] | - If possible, obtain Nanatinostat as a different salt form (e.g., HCl). - Perform a salt exchange procedure to replace TFA with a more biocompatible counterion like chloride or acetate.[19] - Run a vehicle control with TFA at the same concentration as in your highest this compound treatment to assess the effect of the counterion alone. | |
| 3. Variability in Cell Culture: Inconsistent cell seeding density, passage number, or serum concentration. | - Maintain strict protocols for cell culture, including consistent seeding density and passage number. - Use the same batch and concentration of serum for all related experiments. | |
| Weak or No Signal in Western Blot for Histone Acetylation | 1. Insufficient Protein Loaded or Poor Transfer: Histones are small proteins and may require optimized gel and transfer conditions. | - Load a sufficient amount of protein (15-30 µg of histone extract). - Use a higher percentage gel (e.g., 15% SDS-PAGE) for better resolution of low molecular weight proteins.[17] - Optimize transfer conditions; a wet transfer system is often recommended for small proteins like histones.[17] |
| 2. Ineffective Antibody: The primary or secondary antibody may not be optimal. | - Use an antibody validated for detecting histone modifications in western blotting. - Titrate the antibody concentration to find the optimal dilution. | |
| 3. Insufficient HDAC Inhibition: The concentration of this compound or the incubation time may be too low. | - Perform a dose-response and/or time-course experiment to determine the optimal conditions for observing histone hyperacetylation. | |
| High Background in HDAC Activity Assays | 1. Substrate Instability: The assay substrate may be unstable and spontaneously hydrolyze. | - Prepare the substrate fresh for each experiment and store it according to the manufacturer's instructions. |
| 2. Contaminated Reagents: Assay buffers or other reagents may be contaminated. | - Use high-purity reagents and prepare fresh buffers. | |
| 3. Autofluorescence of Compound: this compound itself might be fluorescent at the assay wavelengths. | - Run a control with only the compound and assay buffer (no enzyme) to measure its intrinsic fluorescence. | |
| Difficulty Reproducing the "Kick & Kill" Effect | 1. Suboptimal Nanatinostat Concentration: The concentration may be too low to effectively induce the EBV lytic cycle. | - Titrate this compound to find the optimal concentration for lytic cycle induction in your specific EBV-positive cell line. This may be in the nanomolar range.[14] |
| 2. Cell Line Refractoriness: Not all EBV-positive cell lines are equally susceptible to lytic cycle induction by HDAC inhibitors.[20] | - Confirm that your chosen cell line is known to respond to HDAC inhibitors for lytic cycle induction. - You may need to screen different EBV-positive cell lines. | |
| 3. Timing of Drug Addition: The timing of Nanatinostat and valganciclovir (B601543) addition may be critical. | - Consider pre-treating cells with Nanatinostat to induce the lytic cycle before adding valganciclovir. |
Experimental Protocols & Data
This compound IC50/LC50 Values
The following table summarizes reported IC50 (half-maximal inhibitory concentration) and LC50 (lethal concentration, 50%) values for Nanatinostat. Note that these values can vary depending on the cell line and assay conditions.
| Target | Cell Line | Assay Type | IC50 / LC50 (nM) | Reference |
| HDAC1 | - | Biochemical Assay | 3 | [1][2] |
| HDAC2 | - | Biochemical Assay | 4 | [1][2] |
| HDAC3 | - | Biochemical Assay | 7 | [1][2] |
| HDAC5 | - | Biochemical Assay | 200 | [1][2] |
| HDAC6 | - | Biochemical Assay | 2100 | [1][2] |
| Myeloma Cell Lines | Various | Proliferation Assay | 30.3 - 97.6 | [1][2] |
Detailed Methodologies
1. Cell Viability (MTT) Assay
This protocol is adapted for determining the cytotoxic effects of this compound on a cancer cell line.
-
Materials:
-
This compound
-
DMSO (sterile)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a concentrated stock solution of this compound in DMSO. Perform serial dilutions in DMSO and then further dilute in complete culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of this compound or vehicle control (medium with the same final DMSO concentration).
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well to a final concentration of 0.45 mg/mL.
-
Incubate for 1-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
-
2. Western Blot for Histone Acetylation
This protocol details the detection of changes in histone H3 acetylation following treatment with this compound.
-
Materials:
-
This compound
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Reagents for acid extraction of histones (optional, for higher purity)
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels (15%) and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetyl-Histone H3, anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
-
Procedure:
-
Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Harvest the cells and either prepare whole-cell lysates or perform an acid extraction to isolate histones.
-
Determine the protein concentration of the lysates/extracts.
-
Prepare samples by mixing 15-20 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load samples onto a 15% SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-acetyl-H3) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and then add the ECL substrate.
-
Visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an antibody against total histone H3 to normalize for protein loading.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. benchchem.com [benchchem.com]
- 5. medkoo.com [medkoo.com]
- 6. immunitybio.com [immunitybio.com]
- 7. researchgate.net [researchgate.net]
- 8. A PHASE 1B/2 STUDY EVALUATING THE SAFETY AND EFFICACY OF NANATINOSTAT PLUS VALGANCICLOVIR FOR TREATMENT OF RELAPSED/REFRACTORY EPSTEIN-BARR VIRUS-POSITIVE NODAL PERIPHERAL T-CELL LYMPHOMA | Hematology, Transfusion and Cell Therapy [htct.com.br]
- 9. Inhibition of class I histone deacetylases by romidepsin potently induces Epstein-Barr virus lytic cycle and mediates enhanced cell death with ganciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Histone deacetylase inhibitors are potent inducers of gene expression in latent EBV and sensitize lymphoma cells to nucleoside antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. ashpublications.org [ashpublications.org]
- 13. Targeted therapy with nanatinostat and valganciclovir in recurrent EBV-positive lymphoid malignancies: a phase 1b/2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Targeted therapy with nanatinostat and valganciclovir in recurrent EBV-positive lymphoid malignancies: a phase 1b/2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. genscript.com [genscript.com]
- 16. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation [mdpi.com]
- 17. The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. journals.asm.org [journals.asm.org]
Interpreting unexpected phenotypes with Nanatinostat TFA treatment
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in interpreting unexpected phenotypes and troubleshooting common issues encountered during experiments with Nanatinostat TFA.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: Nanatinostat is a potent and selective inhibitor of Class I histone deacetylases (HDACs), specifically HDAC1, HDAC2, and HDAC3.[1][2] Its primary application is in the "Kick & Kill" therapeutic strategy for Epstein-Barr virus (EBV)-positive cancers.[1][3] Nanatinostat "kicks" the latent EBV in tumor cells into its lytic phase by inducing the expression of viral proteins. This makes the cancer cells susceptible to "killing" by antiviral drugs like valganciclovir (B601543), which is a prodrug of ganciclovir.[1][2][4][5][6]
Q2: I am observing a significant increase in extracellular vesicles (EVs) in my cell culture supernatant after this compound treatment. Is this expected?
A2: This is a known, yet often unexpected, phenotype. Nanatinostat is a hydroxamate-based HDAC inhibitor, and this class of molecules has been shown to have off-target activity against metallo-beta-lactamase domain-containing protein 2 (MBLAC2). MBLAC2 is a palmitoyl-CoA hydrolase, and its inhibition leads to an accumulation of extracellular vesicles.[3][7][8] Therefore, an increase in EVs is a plausible off-target effect of this compound.
Q3: Can this compound be used in EBV-negative cell lines?
A3: While the primary "Kick & Kill" strategy is specific to EBV-positive cells, this compound can still exert biological effects in EBV-negative cells through its inhibition of Class I HDACs. HDAC inhibitors can induce cell cycle arrest, differentiation, and apoptosis in various cancer cell types, independent of EBV status.[5] However, the therapeutic rationale in combination with valganciclovir would be absent.
Q4: What are the most common adverse events observed in clinical trials of Nanatinostat?
A4: In clinical trials, the most frequently reported treatment-related adverse events include cytopenias (such as thrombocytopenia, neutropenia, and anemia), nausea, fatigue, and decreased appetite.[6][9][10][11][12] These are generally manageable and reversible.
Q5: Are there any known resistance mechanisms to this compound?
A5: While specific resistance mechanisms to Nanatinostat are still under investigation, general mechanisms of resistance to HDAC inhibitors can include the upregulation of drug efflux pumps, alterations in the expression of HDACs, or changes in downstream signaling pathways that bypass the effects of histone acetylation.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| No or low induction of histone acetylation (e.g., as seen by Western blot for acetyl-H3/H4) | 1. Incorrect dose: The concentration of this compound may be too low. 2. Short incubation time: The duration of treatment may be insufficient to see a significant change. 3. Poor compound stability: The compound may have degraded. 4. Inactive compound: The batch of this compound may be inactive. | 1. Perform a dose-response experiment to determine the optimal concentration for your cell line. 2. Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment duration. 3. Ensure proper storage of this compound (as per manufacturer's instructions, typically at -20°C or -80°C). 4. Test the compound in a sensitive positive control cell line or perform an in vitro HDAC activity assay. |
| High cell death in control (vehicle-treated) cells | 1. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. 2. Sub-optimal cell culture conditions: Cells may be stressed due to factors like high confluence, nutrient depletion, or contamination. | 1. Ensure the final solvent concentration is non-toxic (typically ≤0.1% for DMSO). 2. Maintain healthy cell cultures and ensure optimal plating density. |
| Unexpected cell morphology changes not consistent with apoptosis (e.g., significant enlargement, flattening) | 1. Off-target effects: As an HDAC inhibitor, Nanatinostat can induce differentiation or senescence, leading to morphological changes. 2. Cell-type specific responses: Different cell lines can respond uniquely to HDAC inhibition. | 1. Investigate markers of differentiation or senescence (e.g., specific cell surface markers, beta-galactosidase staining). 2. Characterize the morphological changes using microscopy and compare with published data on HDAC inhibitor effects in similar cell types. |
| Paradoxical increase in cell proliferation at low concentrations | 1. Hormesis: Some compounds can exhibit biphasic dose-responses. 2. Experimental artifact: Inaccurate cell counting or variability in seeding density. | 1. Carefully repeat the experiment with a finer dilution series at the lower concentration range. 2. Ensure accurate and consistent cell seeding and use a reliable method for assessing proliferation. |
Data Presentation
Table 1: In Vitro Activity of this compound
| Cell Line | Cancer Type | EBV Status | IC50 (nM) | Reference |
| H929 | Multiple Myeloma | Negative | 30.3 - 97.6 | [13] |
| RPMI-8226 | Multiple Myeloma | Negative | 30.3 - 97.6 | [13] |
| LCL | Lymphoblastoid Cell Line | Positive | Varies | [14] |
| Jijoye | Burkitt Lymphoma | Positive | Varies | [14] |
| P3HR1-ZHT | Burkitt Lymphoma | Positive | Varies | [14] |
| IBL-1 | Immunoblastic Lymphoma | Positive | Varies | [14] |
Table 2: Summary of Clinical Trial Data for Nanatinostat in Combination with Valganciclovir
| Trial Phase | Cancer Type | N | Overall Response Rate (ORR) | Complete Response (CR) Rate | Most Common Grade 3/4 Adverse Events | Reference |
| Phase 1b/2 | EBV+ Lymphomas | 55 | 40% | 19% | Neutropenia (29%), Thrombocytopenia (20%), Anemia (20%) | [4][6] |
| Phase 2 (NAVAL-1) | EBV+ Peripheral T-Cell Lymphoma | 10 | 50% | 20% | Anemia, Thrombocytopenia, Fatigue, Nausea, Decreased appetite | [9][12] |
Experimental Protocols
Cell Viability Assay (MTT/MTS Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a humidified CO2 incubator.
-
Reagent Addition: Add 10-20 µL of MTT (5 mg/mL in PBS) or MTS reagent to each well.
-
Incubation: Incubate for 2-4 hours at 37°C.
-
Solubilization (for MTT): If using MTT, add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
Western Blot for Histone Acetylation
-
Cell Lysis: After treating cells with this compound for the desired time, wash them with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and HDAC inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE: Load the samples onto a 12-15% polyacrylamide gel and run the electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against acetylated histones (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4) and a loading control (e.g., anti-total Histone H3 or anti-GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the acetylated histone signal to the loading control.
In Vitro HDAC Activity Assay (Fluorometric)
-
Reagent Preparation: Prepare the HDAC assay buffer, a fluorogenic HDAC substrate, and the developer solution according to the manufacturer's instructions.
-
Reaction Setup: In a 96-well plate, add the assay buffer, the HDAC substrate, and varying concentrations of this compound.
-
Enzyme Addition: Add a source of HDAC enzyme (e.g., nuclear extract or purified HDAC1) to initiate the reaction. Include a no-enzyme control.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Developer Addition: Stop the reaction and develop the fluorescent signal by adding the developer solution, which contains a protease to cleave the deacetylated substrate.
-
Fluorescence Reading: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).
-
Data Analysis: Calculate the percentage of HDAC inhibition for each concentration of this compound and determine the IC50 value.
Mandatory Visualizations
Caption: Nanatinostat's dual mechanism of action.
Caption: A typical experimental workflow for this compound.
Caption: A logical guide for troubleshooting unexpected results.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. viracta.investorroom.com [viracta.investorroom.com]
- 3. immunitybio.com [immunitybio.com]
- 4. Targeted therapy with nanatinostat and valganciclovir in recurrent EBV-positive lymphoid malignancies: a phase 1b/2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A PHASE 1B/2 STUDY EVALUATING THE SAFETY AND EFFICACY OF NANATINOSTAT PLUS VALGANCICLOVIR FOR TREATMENT OF RELAPSED/REFRACTORY EPSTEIN-BARR VIRUS-POSITIVE NODAL PERIPHERAL T-CELL LYMPHOMA | Hematology, Transfusion and Cell Therapy [htct.com.br]
- 6. researchgate.net [researchgate.net]
- 7. Investigation of reversible histone acetylation and dynamics in gene expression regulation using 3D liver spheroid model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. onclive.com [onclive.com]
- 10. researchgate.net [researchgate.net]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. viracta.investorroom.com [viracta.investorroom.com]
- 13. ichgcp.net [ichgcp.net]
- 14. ashpublications.org [ashpublications.org]
Validation & Comparative
A Comparative Guide to Nanatinostat TFA and Vorinostat in T-cell Lymphoma
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Nanatinostat TFA and Vorinostat (B1683920), two histone deacetylase (HDAC) inhibitors with applications in the treatment of T-cell lymphomas. This document summarizes their mechanisms of action, preclinical and clinical efficacy, and safety profiles based on available experimental data.
Introduction
T-cell lymphomas are a heterogeneous group of hematologic malignancies with a need for effective therapeutic options. Histone deacetylase (HDAC) inhibitors have emerged as a promising class of drugs that modulate gene expression and induce anti-tumor effects. Vorinostat (suberoylanilide hydroxamic acid, SAHA) is a pan-HDAC inhibitor approved for the treatment of cutaneous T-cell lymphoma (CTCL). This compound is a more selective Class I HDAC inhibitor that has been investigated primarily in Epstein-Barr virus (EBV)-positive lymphomas, including peripheral T-cell lymphoma (PTCL). This guide offers a comparative overview of these two agents to inform research and drug development efforts.
Mechanism of Action
Both Nanatinostat and Vorinostat function by inhibiting HDAC enzymes, leading to an accumulation of acetylated histones and other proteins. This results in the alteration of gene expression, ultimately inducing cell cycle arrest, apoptosis, and inhibiting tumor growth. However, they differ in their selectivity for HDAC isoforms.
This compound is a potent and selective inhibitor of Class I HDACs, specifically HDAC1, HDAC2, and HDAC3.[1] Its selectivity may lead to a more targeted therapeutic effect with a potentially different safety profile compared to pan-HDAC inhibitors. In the context of EBV-positive lymphomas, Nanatinostat has a unique proposed mechanism where it induces the expression of lytic EBV protein kinases, which in turn activate the antiviral drug ganciclovir, leading to tumor cell apoptosis.[2]
Vorinostat is a pan-HDAC inhibitor, acting on both Class I and Class II HDACs.[3] Its broad activity affects a wide range of cellular processes. In T-cell lymphoma, Vorinostat has been shown to interfere with the T-cell receptor (TCR) signaling pathway by inhibiting the phosphorylation of key downstream kinases like ZAP70 and AKT.[4] It also impacts the PI3K/AKT/mTOR signaling pathway, a central regulator of cell proliferation and survival.[4]
Preclinical Data Comparison
Direct comparative preclinical studies in the same T-cell lymphoma models are limited. However, data from individual studies provide insights into their relative potency and effects.
| Parameter | This compound | Vorinostat |
| HDAC IC50 Values | HDAC1: 3 nMHDAC2: 4 nMHDAC3: 7 nMHDAC5: 200 nMHDAC6: 2100 nM[1] | Pan-HDAC inhibitor with IC50 in the nanomolar range for various isoforms.[5] |
| Cell Line Efficacy | Induces apoptosis and G0/G1 cell cycle arrest in myeloma cell lines at nanomolar concentrations.[1] | Induces apoptosis and cell cycle arrest in various cancer cell lines, including CTCL.[3][6] IC70 for apoptosis in Eμ-myc lymphoma cells is 0.5 μM.[7] |
Clinical Data Comparison
Clinical data for Nanatinostat in T-cell lymphoma is primarily from studies in EBV-positive PTCL, often in combination with valganciclovir (B601543). Vorinostat has extensive clinical data in CTCL as a monotherapy.
Efficacy in T-cell Lymphoma
| Study | Drug | Indication | N | Dosing Regimen | Overall Response Rate (ORR) | Complete Response (CR) Rate |
| NAVAL-1 (Stage 1)[8] | Nanatinostat Monotherapy | Relapsed/Refractory EBV+ PTCL | 10 | 20 mg orally once daily, 4 days/week | 10% (ITT), 13% (evaluable) | 0% |
| Pivotal Phase IIb[9] | Vorinostat | Refractory CTCL (Stage IIB or higher) | 74 | 400 mg orally once daily | 29.7% | One patient achieved CR |
| Phase II[3] | Vorinostat | Refractory CTCL | 33 | 400 mg daily | 24.2% | 0% |
Note: The patient populations and specific lymphoma subtypes in these trials are different, making direct comparison of efficacy rates challenging.
Safety and Tolerability
| Adverse Event (Any Grade) | Nanatinostat Monotherapy (NAVAL-1)[8] | Vorinostat (Pivotal Phase IIb)[9] |
| Anemia | 50.0% | - |
| Fatigue | 30.0% | 46% |
| Decreased Appetite | 30.0% | 26% |
| Platelet Count Decrease | 10.0% | - |
| Diarrhea | - | 49% |
| Nausea | - | 43% |
| Grade 3/4 Adverse Event | Nanatinostat Monotherapy (NAVAL-1)[8] | Vorinostat (Pivotal Phase IIb)[9] |
| Anemia | 4 patients | - |
| Fatigue | - | 5% |
| Pulmonary Embolism | - | 5% |
| Thrombocytopenia | - | 5% |
| Nausea | - | 4% |
Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: Comparative signaling pathways of Nanatinostat and Vorinostat.
Experimental Workflows
Caption: Common experimental workflows for evaluating HDAC inhibitors.
Experimental Protocols
HDAC Activity Assay (Fluorometric)
Objective: To determine the in vitro inhibitory activity of a compound against specific HDAC isoforms.
Methodology:
-
Recombinant human HDAC enzymes (e.g., HDAC1, HDAC3) are used.
-
A fluorogenic HDAC substrate is incubated with the HDAC enzyme in the presence of varying concentrations of the test compound (e.g., Nanatinostat or Vorinostat).
-
The reaction is stopped, and a developer is added, which cleaves the deacetylated substrate, releasing a fluorescent signal.
-
Fluorescence is measured using a plate reader, and the IC50 value is calculated.[10]
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of a compound on the metabolic activity and proliferation of cancer cells.
Methodology:
-
T-cell lymphoma cell lines are seeded in a 96-well plate.
-
Cells are treated with a range of concentrations of the test compound for a specified period (e.g., 72 hours).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells convert MTT to formazan crystals.
-
The formazan crystals are dissolved using a solubilization solution.
-
Absorbance is measured with a spectrophotometer, and the IC50 value is determined.[11]
Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the percentage of cells undergoing apoptosis following drug treatment.
Methodology:
-
T-cell lymphoma cells are treated with the test compound for a set time (e.g., 24-48 hours).
-
Cells are harvested and washed.
-
Cells are stained with fluorescently labeled Annexin V (which binds to phosphatidylserine (B164497) on the surface of apoptotic cells) and Propidium Iodide (PI, a viability dye that enters cells with compromised membranes).
-
The stained cells are analyzed by flow cytometry to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.[12]
Conclusion
This compound and Vorinostat are both HDAC inhibitors with demonstrated activity against T-cell lymphomas. Vorinostat is a well-established pan-HDAC inhibitor with proven efficacy in CTCL. Nanatinostat is a more selective Class I HDAC inhibitor with a distinct mechanism in EBV-positive malignancies and has shown preliminary activity as a monotherapy in a small cohort of patients with EBV-positive PTCL.
The key differences lie in their HDAC selectivity, which may influence their efficacy and safety profiles. The available clinical data, while not from direct comparative trials, suggest that Vorinostat has a broader established role in T-cell lymphoma, specifically CTCL. Nanatinostat's development is more focused on a targeted, biomarker-driven approach in EBV-positive lymphomas. Further head-to-head studies in various T-cell lymphoma subtypes would be necessary to definitively compare their therapeutic potential. This guide provides a framework for understanding their current standing based on existing data and highlights the experimental approaches used to characterize their activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeted therapy with nanatinostat and valganciclovir in recurrent EBV-positive lymphoid malignancies: a phase 1b/2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase 2 trial of oral vorinostat (suberoylanilide hydroxamic acid, SAHA) for refractory cutaneous T-cell lymphoma (CTCL) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Vorinostat, a histone deacetylase (HDAC) inhibitor, promotes cell cycle arrest and re-sensitizes rituximab- and chemo-resistant lymphoma cells to chemotherapy agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. cancernetwork.com [cancernetwork.com]
- 9. ascopubs.org [ascopubs.org]
- 10. benchchem.com [benchchem.com]
- 11. Low concentrations of vorinostat decrease EB1 expression in GBM cells and affect microtubule dynamics, cell survival and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to Nanatinostat TFA and Other Class I HDAC Inhibitors for Researchers
For scientists and professionals in drug development, the landscape of epigenetic modulators is both promising and complex. Histone deacetylase (HDAC) inhibitors, particularly those targeting Class I enzymes, have emerged as a significant class of anti-cancer agents. This guide provides an objective comparison of Nanatinostat TFA against other notable Class I HDAC inhibitors, supported by experimental data, detailed protocols, and pathway visualizations to aid in research and development decisions.
Introduction to Class I HDAC Inhibitors
Histone deacetylases are a family of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone and non-histone proteins. Class I HDACs (HDAC1, HDAC2, and HDAC3) are primarily localized in the nucleus and are often overexpressed in various cancers, leading to the repression of tumor suppressor genes.[1] By inhibiting these enzymes, Class I HDAC inhibitors can induce histone hyperacetylation, leading to the reactivation of silenced genes, cell cycle arrest, and apoptosis in cancer cells.[2][3]
This guide focuses on a comparative analysis of this compound and other well-established Class I HDAC inhibitors: Romidepsin, Belinostat, Vorinostat, and Entinostat.
Comparative Efficacy and Preclinical Data
A direct head-to-head clinical comparison of these inhibitors is challenging due to variations in trial designs, patient populations, and therapeutic combinations. However, preclinical data, particularly half-maximal inhibitory concentrations (IC50) against specific HDAC isoforms, and clinical trial results in relevant malignancies offer valuable insights into their relative potency and efficacy.
Preclinical Potency: A Look at IC50 Values
The following table summarizes the reported IC50 values of Nanatinostat and other selected Class I HDAC inhibitors against HDAC1, HDAC2, and HDAC3. Lower IC50 values indicate greater potency.
| Inhibitor | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) |
| Nanatinostat | 3[4] | 4[4] | 7[4] |
| Romidepsin | 36[5][6] | 47[5][6] | - |
| Belinostat | ~27 (in HeLa cell extracts)[7][8] | - | - |
| Vorinostat | 10[9][10] | - | 20[9][10] |
| Entinostat | 243[11] | 453[11] | 248[11] |
Note: IC50 values can vary depending on the assay conditions.
Based on this preclinical data, Nanatinostat demonstrates high potency against Class I HDACs, with IC50 values in the low nanomolar range.
Clinical Efficacy in Hematological Malignancies
The following table summarizes key clinical trial data for Nanatinostat and other Class I HDAC inhibitors in various hematological malignancies. It is important to note that Nanatinostat's clinical development has been uniquely focused on Epstein-Barr virus-positive (EBV+) cancers, where its mechanism of action is synergistic with antiviral drugs.
| Inhibitor | Indication | Trial Phase | Overall Response Rate (ORR) | Complete Response (CR) |
| Nanatinostat (in combination with Valganciclovir) | Relapsed/Refractory EBV+ Lymphomas | Phase 1b/2 | 40%[12] | 19%[12] |
| Relapsed/Refractory EBV+ PTCL (NAVAL-1) | Phase 2 | 50% | 20% | |
| Romidepsin | Relapsed/Refractory PTCL | Pivotal | 25% | 15% |
| Belinostat | Relapsed/Refractory PTCL | Phase 2 (BELIEF study) | 25.8%[13] | 10.8%[13] |
| Vorinostat | Relapsed/Refractory Indolent Non-Hodgkin's Lymphoma | Phase 2 | 29%[11] | 14% |
| Follicular Lymphoma | Phase 2 | 47%[11] | 24% | |
| Entinostat (in combination with Pembrolizumab) | Relapsed/Refractory Hodgkin Lymphoma | Phase 2 | 31% | 11% |
Mechanisms of Action and Signaling Pathways
Class I HDAC inhibitors share a common mechanism of inducing histone hyperacetylation, which leads to changes in gene expression that promote anti-tumor effects. However, Nanatinostat has a distinct mechanism in the context of EBV-positive cancers.
General Mechanism of Class I HDAC Inhibition
HDAC inhibitors block the active site of HDAC enzymes, preventing the removal of acetyl groups from histones. This leads to the accumulation of acetylated histones, resulting in a more open chromatin structure that allows for the transcription of previously silenced genes, including tumor suppressor genes like p21.[2][3] The upregulation of p21 can lead to cell cycle arrest, while the modulation of other pro- and anti-apoptotic proteins can trigger programmed cell death (apoptosis).[2]
Nanatinostat's "Kick and Kill" Mechanism in EBV+ Cancers
In Epstein-Barr virus-positive (EBV+) cancer cells, the virus often exists in a latent state, making it invisible to the immune system and resistant to antiviral drugs. Nanatinostat functions as a "kick" agent by inhibiting HDACs, which leads to the reactivation of EBV's lytic cycle genes. This, in turn, makes the cancer cells susceptible to the "kill" agent, valganciclovir (B601543) (a prodrug of ganciclovir), which is an antiviral medication.
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. abcam.co.jp [abcam.co.jp]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. SAHA (Vorinostat), HDAC inhibitor (CAS 149647-78-9) | Abcam [abcam.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Inhibitors of Histone Deacetylases: CORRELATION BETWEEN ISOFORM SPECIFICITY AND REACTIVATION OF HIV TYPE 1 (HIV-1) FROM LATENTLY INFECTED CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
Synergistic Potential of Nanatinostat TFA in Combination Cancer Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synergistic effects of Nanatinostat TFA with other anticancer agents. Nanatinostat, a selective Class I histone deacetylase (HDAC) inhibitor, has demonstrated significant promise in enhancing the efficacy of various cancer therapies. This document summarizes key experimental findings, presents detailed methodologies, and visualizes the underlying mechanisms of action to support further research and development in combination cancer treatments.
This compound: An Overview of Synergistic Combinations
This compound has been investigated in combination with antiviral agents, immunotherapy, and has a theoretical basis for synergy with other drug classes such as PARP inhibitors and traditional chemotherapy. The primary mechanism of synergy often involves Nanatinostat's ability to modulate the tumor microenvironment and alter the epigenetic landscape of cancer cells, thereby sensitizing them to the cytotoxic effects of partner agents.
Comparison of this compound in Combination Therapies
The following tables summarize the quantitative data from clinical and preclinical studies investigating the synergistic effects of this compound with various anticancer agents.
Table 1: Clinical Efficacy of Nanatinostat in Combination with Valganciclovir (B601543) in EBV-Positive Lymphomas
| Clinical Trial | Lymphoma Subtype | Treatment Arm | Number of Patients (n) | Overall Response Rate (ORR) | Complete Response Rate (CR) |
| Phase 2 NAVAL-1 (Stage 1) [1][2] | Peripheral T-cell Lymphoma (PTCL) | Nanatinostat + Valganciclovir | 10 (ITT) | 50% | 20% |
| Nanatinostat Monotherapy | 10 (ITT) | 10% | 0% | ||
| Phase 1b/2 (NCT03397706) [3][4][5][6] | T/NK-cell NHL | Nanatinostat + Valganciclovir | 15 | 60% | 27% |
| Diffuse Large B-cell Lymphoma (DLBCL) | Nanatinostat + Valganciclovir | 9 | 67% | 33% | |
| All Evaluable Lymphomas | Nanatinostat + Valganciclovir | 43 | 40% | 19% |
ITT: Intent-to-Treat NHL: Non-Hodgkin Lymphoma
Table 2: Nanatinostat in Combination with Immunotherapy
| Combination Agent | Cancer Type | Study Type | Key Findings |
| Pembrolizumab (B1139204) (PD-1 Inhibitor) | EBV+ Nasopharyngeal Carcinoma (NPC) & other solid tumors | Phase 1b/2 Clinical Trial (NCT05166577)[7][8][9][10][11] | The combination of Nanatinostat, Valganciclovir, and Pembrolizumab was found to be safe and tolerable. Two confirmed partial responses were observed at higher dose levels of Nanatinostat and Valganciclovir.[7] The trial was terminated after Phase 1b and did not proceed to Phase 2.[9][11] |
| Natural Killer (NK) Cell Therapy | EBV-associated cancers | Preclinical | Nanatinostat reactivates silenced transgenes in tumor cells, making them preferential targets for NK cell killing. It is believed to upregulate NKG2D ligands, which act as "eat-me" signals for NK cells.[12] |
Table 3: Synergistic Potential of HDAC Inhibitors (as a class) with Other Anticancer Agents
Data for Nanatinostat in these combinations is not yet available; this table provides a comparative reference based on other HDAC inhibitors.
| Combination Agent Class | HDAC Inhibitor | Cancer Type | Study Type | Key Findings |
| PARP Inhibitors | Romidepsin + Talazoparib | Cutaneous T-cell Lymphoma | Preclinical & In Vivo | Synergistic cytotoxicity was observed. The combination downregulated DNA repair genes and stimulated apoptosis. |
| Chemotherapy | General HDAC Inhibitors | Various Cancers | Review | HDAC inhibitors can enhance the accessibility of DNA-damaging chemotherapy agents to their targets by relaxing chromatin structure. |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described in the cited studies.
Caption: The "Kick and Kill" mechanism of Nanatinostat and Valganciclovir synergy.
Caption: Nanatinostat's potential synergy with immunotherapy.
Caption: A typical workflow for a Phase 1b/2 clinical trial.
Experimental Protocols
This section provides an overview of the methodologies employed in the key clinical trials investigating this compound combination therapies.
Protocol for Phase 1b/2 Study of Nanatinostat and Valganciclovir in EBV+ Lymphomas (NCT03397706)[3][4][5][6]
-
Study Design: An open-label, dose-escalation (Phase 1b) and dose-expansion (Phase 2) study.
-
Patient Population: Adults with relapsed or refractory EBV-positive lymphomas who have received at least one prior systemic therapy and have no viable curative treatment options.
-
Treatment Regimen:
-
Phase 1b: Patients were enrolled in five dose-escalation cohorts to determine the recommended Phase 2 dose (RP2D).
-
Phase 2: Patients received the RP2D of Nanatinostat (20 mg orally, once daily for 4 days a week) in combination with valganciclovir (900 mg orally, once daily) in 28-day cycles.
-
-
Primary Endpoints:
-
Phase 1b: Safety and determination of the RP2D.
-
Phase 2: Overall Response Rate (ORR).
-
-
Key Inclusion Criteria:
-
Confirmed EBV-positive lymphoma.
-
Relapsed or refractory disease after at least one prior systemic therapy.
-
Measurable disease.
-
-
Key Exclusion Criteria:
-
Central nervous system (CNS) involvement by lymphoma.
-
Recent systemic anticancer therapy or stem cell transplant.
-
Inability to take oral medication.
-
Protocol for Phase 1b/2 Study of Nanatinostat, Valganciclovir, and Pembrolizumab in EBV+ Solid Tumors (NCT05166577)[7][8][9][10][11]
-
Study Design: An open-label, multicenter, Phase 1b/2 study.
-
Patient Population: Patients with advanced EBV-positive solid tumors, including recurrent or metastatic nasopharyngeal carcinoma (RM-NPC).
-
Treatment Regimen:
-
Phase 1b (Dose Escalation): A 3+3 design to determine the RP2D of Nanatinostat in combination with valganciclovir in patients with EBV+ RM-NPC. Nanatinostat dose escalation started at 20 mg orally daily (4 days per week), and valganciclovir started at 900 mg orally daily.[8]
-
Phase 2 (Dose Expansion - Planned): Patients were to be randomized 1:1 to receive Nanatinostat and valganciclovir at the RP2D with or without pembrolizumab (200 mg IV every 3 weeks).[8]
-
-
Primary Endpoints:
-
Phase 1b: Safety, tolerability, and determination of the RP2D.
-
Phase 2 (Planned): Overall Response Rate (ORR).
-
-
Key Inclusion Criteria:
-
EBV+ RM-NPC with 1-3 prior lines of platinum-based chemotherapy.
-
Advanced EBV+ non-NPC solid tumors for the Phase 1b expansion cohort.
-
Measurable disease per RECIST v1.1.
-
-
Key Exclusion Criteria:
-
Active CNS disease.
-
Recent anti-tumor treatment.
-
Active autoimmune disease.
-
Conclusion
This compound demonstrates significant synergistic potential, particularly in combination with valganciclovir for the treatment of EBV-positive lymphomas, through its unique "Kick and Kill" mechanism. Early clinical data also suggests a favorable safety profile and potential efficacy in combination with the immune checkpoint inhibitor pembrolizumab in solid tumors. Furthermore, preclinical evidence supports the exploration of Nanatinostat in combination with NK cell therapies. While direct clinical data for combinations with PARP inhibitors and traditional chemotherapy is not yet available, the known mechanisms of HDAC inhibitors suggest a strong rationale for synergy. The data and protocols presented in this guide underscore the promise of Nanatinostat as a cornerstone of novel combination therapies in oncology. Further investigation is warranted to fully elucidate its synergistic potential across a broader range of anticancer agents and tumor types.
References
- 1. onclive.com [onclive.com]
- 2. cancernetwork.com [cancernetwork.com]
- 3. researchgate.net [researchgate.net]
- 4. Dose Escalation & Expansion Study of Oral VRx-3996 & Valganciclovir in Subjects With EBV+ Lymphoid Malignancies [clin.larvol.com]
- 5. A PHASE 1B/2 STUDY EVALUATING THE SAFETY AND EFFICACY OF NANATINOSTAT PLUS VALGANCICLOVIR FOR TREATMENT OF RELAPSED/REFRACTORY EPSTEIN-BARR VIRUS-POSITIVE NODAL PERIPHERAL T-CELL LYMPHOMA | Hematology, Transfusion and Cell Therapy [htct.com.br]
- 6. Targeted therapy with nanatinostat and valganciclovir in recurrent EBV-positive lymphoid malignancies: a phase 1b/2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nanatinostat Plus Valganciclovir in Advanced EBV+ Solid Tumors and in Combination With Pembrolizumab in EBV+ RM-NPC [clin.larvol.com]
- 8. Nanatinostat + Valganciclovir/Pembrolizumab for Nasopharyngeal Cancer · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. Facebook [cancer.gov]
- 12. immunitybio.com [immunitybio.com]
Comparative Analysis of Nanatinostat TFA in Different Cancer Cell Lines: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Nanatinostat TFA, a selective Class I histone deacetylase (HDAC) inhibitor, against other HDAC inhibitors. This document summarizes key performance data, outlines experimental methodologies, and visualizes relevant biological pathways to support informed decisions in cancer research.
This compound (also known as VRx-3996 or CHR-3996) is a potent, orally active inhibitor of HDAC1, HDAC2, and HDAC3.[1] Its primary mechanism of action, particularly in Epstein-Barr virus-positive (EBV+) lymphomas, involves the reactivation of the EBV lytic cycle, rendering cancer cells susceptible to antiviral therapies.[2][3][4][5] This guide delves into the in vitro efficacy of Nanatinostat and compares it with other notable HDAC inhibitors—Vorinostat (B1683920), Panobinostat, and Romidepsin (B612169)—across various cancer cell lines.
Quantitative Performance Analysis
The following tables summarize the in vitro inhibitory activity and cytotoxic effects of this compound and other selected HDAC inhibitors. It is important to note that the data has been compiled from various studies, and direct comparison of IC50 values should be interpreted with caution due to potential variations in experimental conditions.
| Table 1: Inhibitory Activity (IC50) Against HDAC Isoforms | |||
| Compound | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) |
| This compound | 3[1] | 4[1] | 7[1] |
| Vorinostat | Reported IC50 values range from 10-50 nM against HDACs, depending on assay conditions. | - | - |
| Panobinostat | Potent inhibitor of Class I, II, and IV HDACs with IC50 values <13.2 nM for most, except HDAC4, 7, and 8. | - | - |
| Romidepsin | Potent inhibitor of Class I HDACs. | - | - |
| Table 2: In Vitro Cytotoxicity (IC50/LC50) in Cancer Cell Lines | |||
| Compound | Cancer Cell Line | Cancer Type | IC50/LC50 (nM) |
| This compound | Myeloma cell lines (H929, RPMI-8226) | Multiple Myeloma | 30.3 - 97.6 (LC50)[1] |
| Vorinostat | HH, HuT78, MJ, MylA, SeAx | T-cell lymphoma | 146 - 2697[6] |
| Raji, RL | B-cell lymphoma | 2820, 1630[7] | |
| SW-982, SW-1353 | Sarcoma | 8600, 2000[8] | |
| Panobinostat | SKOV-3 | Ovarian Cancer | 15[9] |
| SW-982, SW-1353 | Sarcoma | 100, 20[8] | |
| Colorectal cancer cell lines | Colorectal Cancer | 5500 - 25900[10] | |
| Romidepsin | HUT78 | T-cell Lymphoma | 1.22[11] |
| Neuroblastoma cell lines (6 lines) | Neuroblastoma | 1 - 6.5 ng/ml[12] |
Mechanism of Action and Signaling Pathways
Nanatinostat's mechanism of action is particularly well-documented in EBV-positive cancers. By inhibiting Class I HDACs, it induces the expression of lytic EBV genes, such as BGLF4 protein kinase. This kinase, in turn, phosphorylates and activates the antiviral prodrug ganciclovir, leading to DNA chain termination and apoptosis in the cancer cells.[2][3]
In non-EBV cancers, such as multiple myeloma, Nanatinostat has been shown to induce apoptosis and cause cell cycle arrest at the G0/G1 phase.[1] This is a common mechanism for HDAC inhibitors, which broadly affect gene expression by altering chromatin structure. The hyperacetylation of histones leads to the transcription of tumor suppressor genes, such as p21, which can trigger cell cycle arrest and apoptosis.[13]
The following diagram illustrates the proposed signaling pathway for Nanatinostat in EBV-positive cancer cells.
Experimental Protocols
This section provides an overview of the methodologies commonly employed in the in vitro assessment of HDAC inhibitors.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound or other HDAC inhibitors for a specified duration (e.g., 48 or 72 hours).
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat cells with the desired concentrations of HDAC inhibitors for the indicated time.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., acetylated histones, p21, cleaved PARP, caspases) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
The following diagram outlines a general experimental workflow for the in vitro comparison of HDAC inhibitors.
Conclusion
This compound is a potent and selective Class I HDAC inhibitor with a well-defined mechanism in EBV-positive malignancies. While direct comparative in vitro studies with other HDAC inhibitors are limited, the available data suggests its strong cytotoxic effects in various cancer cell lines, particularly in multiple myeloma. Its unique ability to activate a "suicide gene" in EBV-infected cells presents a promising targeted therapeutic strategy. Further head-to-head studies are warranted to definitively establish its comparative efficacy and to elucidate its broader mechanisms of action in a wider range of cancer types. This guide provides a foundational overview to aid researchers in designing and interpreting future studies on this compound and other HDAC inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeted therapy with nanatinostat and valganciclovir in recurrent EBV-positive lymphoid malignancies: a phase 1b/2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted therapy with nanatinostat and valganciclovir in recurrent EBV-positive lymphoid malignancies: a phase 1b/2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. m.youtube.com [m.youtube.com]
- 6. immunitybio.com [immunitybio.com]
- 7. Comparison of HDAC inhibitors in clinical development: Effect on HIV production in latently infected cells and T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitors of histone deacetylases target the Rb-E2F1 pathway for apoptosis induction through activation of proapoptotic protein Bim - PMC [pmc.ncbi.nlm.nih.gov]
- 9. search.library.nyu.edu [search.library.nyu.edu]
- 10. researchgate.net [researchgate.net]
- 11. The histone deacetylase inhibitors vorinostat and romidepsin downmodulate IL-10 expression in cutaneous T-cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nanoromidepsin, a Polymer Nanoparticle of the HDAC Inhibitor, Improves Safety and Efficacy in Models of T-cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cell cycle arrest and lytic induction of EBV-transformed B lymphoblastoid cells by a histone deacetylase inhibitor, Trichostatin A - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Nanatinostat TFA and Other Epigenetic Modifiers in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Nanatinostat TFA, a selective Class I histone deacetylase (HDAC) inhibitor, with other epigenetic modifiers currently utilized in cancer research and therapy. The information presented is intended to assist researchers in making informed decisions regarding the selection of epigenetic modulators for their specific research applications.
Introduction to Epigenetic Modification and HDAC Inhibition
Epigenetic modifications are heritable changes in gene expression that do not involve alterations to the underlying DNA sequence.[1][2] These modifications, including DNA methylation and histone acetylation, play a crucial role in regulating cellular processes, and their dysregulation is a hallmark of many cancers.[1][3] Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from histones, leading to a more compact chromatin structure and transcriptional repression.[3] HDAC inhibitors, such as Nanatinostat, work to reverse this process, leading to histone hyperacetylation and the reactivation of tumor suppressor genes.
Nanatinostat (formerly VRx-3996) is an orally available, selective inhibitor of Class I HDACs.[4][5] Its primary mechanism of action involves the induction of Epstein-Barr virus (EBV) lytic gene expression in EBV-positive tumor cells. This, in turn, sensitizes the cancer cells to antiviral drugs like valganciclovir (B601543), creating a targeted "kick and kill" therapeutic strategy.[4][6]
Comparative Analysis of HDAC Inhibitors
While direct head-to-head clinical trials comparing this compound with other HDAC inhibitors are not yet available, a comparative analysis can be drawn from existing clinical trial data for various lymphomas. The following tables summarize the performance of Nanatinostat in combination with valganciclovir and other prominent HDAC inhibitors as monotherapies or in other combinations.
Table 1: Clinical Efficacy of Nanatinostat and Other HDAC Inhibitors in Lymphoma
| Drug | Clinical Trial | Lymphoma Type(s) | Treatment Regimen | Overall Response Rate (ORR) | Complete Response (CR) Rate | Median Duration of Response (DoR) |
| Nanatinostat + Valganciclovir | NCT03397706 (Phase 1b/2) | Relapsed/Refractory EBV+ Lymphomas | Nanatinostat (20 mg/day, 4 days/week) + Valganciclovir (900 mg/day) | 58% | 33% | 10.4 months[7] |
| Angioimmunoblastic T-cell Lymphoma (AITL) | Nanatinostat + Valganciclovir | 60% | 27% | Not Reported | ||
| Belinostat | BELIEF (CLN-19) (Phase 2) | Relapsed/Refractory Peripheral T-Cell Lymphoma (PTCL) | Belinostat (1000 mg/m² IV, days 1-5 of a 21-day cycle) | 25.8% | 10.8% | 13.6 months[4][8] |
| Relapsed/Refractory Angioimmunoblastic T-cell Lymphoma (AITL) | Belinostat Monotherapy | 46% | 18% | 13.6 months[9] | ||
| Romidepsin (B612169) | Pivotal Phase 2 Study | Relapsed/Refractory PTCL | Romidepsin (14 mg/m² IV, days 1, 8, 15 of a 28-day cycle) | 25% | 15% | 17 months[2] |
| NCI 1312 (Phase 2) | Relapsed PTCL | Romidepsin | 38% | 18% | 8.9 months[10] | |
| Vorinostat | Phase 2 Study | Relapsed/Refractory Indolent Non-Hodgkin's Lymphoma (iNHL) | Vorinostat (200 mg BID, 14 days of a 21-day cycle) | 29% | 14% | Not Reported[11] |
| Follicular Lymphoma (FL) | Vorinostat | 47% | Not Reported | 15.6 months (PFS)[12] | ||
| Panobinostat | Phase 2 Study | Relapsed/Refractory Hodgkin's Lymphoma (HL) after ASCT | Panobinostat (40 mg, 3 times/week) | 27% | 4% | 6.9 months[13] |
| Phase 2 Study | Relapsed Diffuse Large B-cell Lymphoma (DLBCL) | Panobinostat | 28% | Not Reported | 14.5 months[14] |
Note: ASCT = Autologous Stem Cell Transplant, PFS = Progression-Free Survival. Data is compiled from separate clinical trials and should be interpreted with caution due to differences in patient populations and study designs.
Table 2: Common Adverse Events (Grade 3/4) of Nanatinostat and Other HDAC Inhibitors
| Drug | Thrombocytopenia | Neutropenia | Anemia | Fatigue | Nausea |
| Nanatinostat + Valganciclovir | 20%[7] | 29%[7] | 20%[7] | Not Reported | 38% (any grade)[7] |
| Belinostat | 7%[8] | 6.2%[4] | 10.8%[4] | Not Reported | Not Reported |
| Romidepsin | 24%[2] | 20%[2] | Not Reported | Not Reported | Not Reported |
| Vorinostat | Yes (unspecified %)[12] | Not Reported | Yes (unspecified %)[12] | Yes (unspecified %)[12] | Not Reported |
| Panobinostat | 64% (in combo w/ Everolimus)[15] | 47% (in combo w/ Everolimus)[15] | 20% (in combo w/ Everolimus)[15] | 7% (in combo w/ Everolimus)[15] | Not Reported |
Note: Percentages represent the incidence of Grade 3 or 4 adverse events. Data for Panobinostat is from a combination study with Everolimus.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of HDAC inhibitors.
HDAC Activity Assay (Fluorometric)
This protocol is a general method for determining the in vitro inhibitory activity of a compound against HDAC enzymes.
-
Materials: Recombinant human HDAC enzyme, fluorescently labeled HDAC substrate (e.g., Boc-Lys(Ac)-AMC), assay buffer, trypsin, and the test compound (e.g., Nanatinostat).
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the HDAC enzyme and the test compound at various concentrations.
-
Initiate the reaction by adding the fluorescently labeled HDAC substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a developer solution containing trypsin. Trypsin cleaves the deacetylated substrate, releasing a fluorophore.
-
Measure the fluorescence intensity using a microplate reader.
-
Calculate the percent inhibition and determine the IC50 value of the compound.[16][17]
-
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Materials: Cancer cell line of interest, complete cell culture medium, test compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO).
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
Remove the medium and dissolve the formazan crystals with a solubilizing agent.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Western Blot for Histone Acetylation
This technique is used to detect changes in the acetylation status of histones in response to HDAC inhibitor treatment.
-
Materials: Cancer cell line, test compound, lysis buffer, primary antibodies against acetylated histones (e.g., anti-acetyl-H3, anti-acetyl-H4) and total histones (as a loading control), and a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Procedure:
-
Treat cells with the test compound for a specified time.
-
Lyse the cells to extract nuclear proteins.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the acetylated histone.
-
Wash the membrane and incubate with the secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalize the signal of the acetylated histone to the total histone to determine the relative change in acetylation.[18]
-
Signaling Pathways and Mechanisms of Action
The diagrams below illustrate the signaling pathway affected by HDAC inhibitors and the experimental workflow for evaluating these compounds.
Caption: Mechanism of HDAC Inhibition by this compound.
Caption: Experimental Workflow for Evaluating HDAC Inhibitors.
Conclusion
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. ascopubs.org [ascopubs.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Belinostat in Patients With Relapsed or Refractory Peripheral T-Cell Lymphoma: Results of the Pivotal Phase II BELIEF (CLN-19) Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. immunitybio.com [immunitybio.com]
- 6. ascopubs.org [ascopubs.org]
- 7. Targeted therapy with nanatinostat and valganciclovir in recurrent EBV-positive lymphoid malignancies: a phase 1b/2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. Belinostat Induces High Overall Response Rate (ORR) in Patients with Relapsed or Refractory Angioimmunoblastic T-Cell Lymphoma (AITL) | Blood | American Society of Hematology [ashpublications.org]
- 10. Phase 2 trial of romidepsin in patients with peripheral T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. Phase II Study of Vorinostat for Treatment of Relapsed or Refractory Indolent Non-Hodgkin's Lymphoma and Mantle Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ascopubs.org [ascopubs.org]
- 14. ashpublications.org [ashpublications.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Virtual screening and experimental validation of novel histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Evaluation of Small-Molecule HDAC Inhibitors Through In Vitro and In Cellulo Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
Predicting Response to Nanatinostat TFA Therapy: A Comparative Guide to Biomarkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the biomarkers used to predict response to Nanatinostat TFA therapy, a novel treatment for Epstein-Barr virus (EBV)-positive malignancies. It compares the performance of Nanatinostat in combination with valganciclovir (B601543) to alternative therapeutic strategies and provides detailed experimental protocols for key biomarker assays.
Introduction to this compound and its Mechanism of Action
This compound is an orally available, selective Class I histone deacetylase (HDAC) inhibitor.[1] In the context of EBV-positive cancers, Nanatinostat employs a targeted "kick and kill" strategy. The treatment involves a combination of Nanatinostat and the antiviral prodrug valganciclovir.[1][2]
The mechanism unfolds in two key steps:
-
The "Kick": Nanatinostat inhibits HDAC1 and HDAC3, leading to the re-activation of epigenetically silenced viral genes within the cancer cells.[3][4] This specifically induces the expression of the Epstein-Barr virus protein kinase, BGLF4.[5][6]
-
The "Kill": The newly synthesized BGLF4 kinase phosphorylates the antiviral prodrug ganciclovir (B1264) (the active form of valganciclovir), converting it into a toxic metabolite.[5][6] This active form of ganciclovir disrupts DNA synthesis, leading to apoptosis (programmed cell death) of the EBV-positive cancer cells.[5]
This targeted approach is designed to selectively eliminate cancer cells harboring the Epstein-Barr virus, while minimizing damage to healthy, uninfected cells.[2]
Predictive Biomarkers for this compound Therapy
The primary predictive biomarker for this compound with valganciclovir therapy is the presence of Epstein-Barr virus (EBV) within the tumor cells .[3][5] Clinical trials have predominantly enrolled patients with a confirmed diagnosis of EBV-positive malignancies.[5][7]
Key Biomarkers and Their Role:
-
EBV-Encoded Small RNAs (EBERs): The gold standard for identifying latent EBV infection in tumor tissue is through EBER in situ hybridization (EBER-ISH) .[8] EBERs are non-coding RNAs that are abundantly expressed in the nucleus of latently infected cells, making them a highly sensitive and specific marker.[8] While the presence of EBERs is the key inclusion criterion for clinical trials, one study noted that there was no apparent correlation between the degree of EBER positivity and the overall response rate, though this may be due to the heterogeneity of the patient population studied.[4][5]
-
Plasma EBV DNA (pEBVd): Circulating cell-free EBV DNA in the plasma is a non-invasive biomarker that has been evaluated for its potential to monitor treatment response.[3][5] In clinical studies of Nanatinostat and valganciclovir, a reduction in plasma EBV DNA levels was observed in a majority of patients who responded to the treatment.[3][9] However, a definitive quantitative threshold for predicting the magnitude of response has not yet been established.[5] For some EBV-associated cancers like nasopharyngeal carcinoma, pEBVd is considered a marker of tumor burden.[5][10]
Performance Comparison: this compound vs. Alternative Therapies
The therapeutic landscape for EBV-positive malignancies is evolving. Below is a comparison of Nanatinostat with valganciclovir against other treatment modalities.
Nanatinostat + Valganciclovir vs. Nanatinostat Monotherapy
Clinical trial data from the NAVAL-1 study directly compares the efficacy of the Nanatinostat and valganciclovir combination to Nanatinostat as a single agent in patients with relapsed/refractory EBV-positive peripheral T-cell lymphoma (PTCL).[11]
| Treatment Arm | Overall Response Rate (ORR) - ITT Population | Complete Response (CR) Rate - ITT Population | Overall Response Rate (ORR) - Efficacy-Evaluable Population | Complete Response (CR) Rate - Efficacy-Evaluable Population |
| Nanatinostat + Valganciclovir | 50% | 20% | 71% | 29% |
| Nanatinostat Monotherapy | 10% | 0% | 13% | 0% |
These results demonstrate a significantly greater clinical efficacy of the combination therapy, supporting the proposed "kick and kill" mechanism of action where both components are crucial for anti-tumor activity.[11]
Nanatinostat + Valganciclovir vs. Other Therapies for EBV-Positive Malignancies
| Therapeutic Strategy | Mechanism of Action | Applicable EBV+ Cancers | Reported Efficacy | Key Biomarkers for Patient Selection |
| Nanatinostat + Valganciclovir | HDAC inhibition inducing viral kinase expression, leading to targeted activation of an antiviral prodrug.[5] | Lymphomas (B-cell and T-cell), Nasopharyngeal Carcinoma, other solid tumors.[2][12] | ORR of 40-58% in relapsed/refractory lymphomas.[1][5] | Primary: EBV positivity in tumor tissue (EBER-ISH). Exploratory: Plasma EBV DNA.[3][5] |
| Standard Chemotherapy (e.g., R-CHOP) | Cytotoxic agents that interfere with cell division.[13] | EBV-positive Diffuse Large B-cell Lymphoma (DLBCL).[13] | Varies depending on the specific regimen and patient population. | Histological diagnosis of lymphoma; CD20 expression for rituximab.[13] |
| Rituximab | Monoclonal antibody targeting the CD20 antigen on B-cells, leading to their depletion.[6][14] | CD20-positive, EBV-positive B-cell lymphomas and post-transplant lymphoproliferative disorders (PTLD).[6][14] | Response rates vary, used as a first-line therapy for PTLD.[14] | CD20 expression on tumor cells.[13] |
| Checkpoint Inhibitors (e.g., Pembrolizumab) | Blocks the interaction between PD-1 and PD-L1, restoring T-cell-mediated anti-tumor immunity.[13] | EBV-positive lymphomas, particularly those with high PD-L1 expression.[13] | Promising results in relapsed/refractory EBV-positive non-Hodgkin lymphomas.[13] | PD-L1 expression on tumor cells.[13] |
| TAK-659 | Tyrosine kinase inhibitor that counteracts the cancer-promoting effects of the EBV protein LMP2A.[15][16] | EBV-positive lymphomas.[15][16] | Preclinical and early clinical trial data show inhibition of tumor development.[15][16] | EBV positivity and potentially LMP2A expression. |
| VK-2019 | Small molecule inhibitor of the EBV nuclear antigen 1 (EBNA1), blocking viral replication.[2][17] | EBV-positive nasopharyngeal carcinoma and other EBV-positive malignancies.[2][17] | Well-tolerated in a first-in-human trial with evidence of reducing viral DNA.[2] | EBV positivity in tumor tissue.[17] |
| Adoptive T-cell Therapy (EBV-specific CTLs) | Infusion of ex vivo expanded T-cells that specifically recognize and kill EBV-infected tumor cells.[18][19] | Nasopharyngeal carcinoma, PTLD.[18][19] | Can induce complete and partial responses in patients with advanced disease.[19] | EBV positivity in tumor tissue and HLA matching for allogeneic T-cells.[19] |
Signaling Pathways and Experimental Workflows
Nanatinostat "Kick and Kill" Signaling Pathway
Caption: Nanatinostat's "Kick and Kill" mechanism of action.
Experimental Workflow for Biomarker Assessment
References
- 1. researchgate.net [researchgate.net]
- 2. wistar.org [wistar.org]
- 3. ascopubs.org [ascopubs.org]
- 4. Paper: Oral Nanatinostat (Nstat) and Valganciclovir (VGCV) in Patients with Recurrent Epstein-Barr Virus (EBV)-Positive Lymphomas: Initial Phase 2 Results [ash.confex.com]
- 5. Targeted therapy with nanatinostat and valganciclovir in recurrent EBV-positive lymphoid malignancies: a phase 1b/2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. A PHASE 1B/2 STUDY EVALUATING THE SAFETY AND EFFICACY OF NANATINOSTAT PLUS VALGANCICLOVIR FOR TREATMENT OF RELAPSED/REFRACTORY EPSTEIN-BARR VIRUS-POSITIVE NODAL PERIPHERAL T-CELL LYMPHOMA | Hematology, Transfusion and Cell Therapy [htct.com.br]
- 8. Quantitative PCR for Plasma Epstein-Barr Virus Loads in Cancer Diagnostics | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. Plasma Epstein–Barr virus DNA as an archetypal circulating tumour DNA marker - PMC [pmc.ncbi.nlm.nih.gov]
- 11. onclive.com [onclive.com]
- 12. Targeted therapy shows promise in EBV+ nasopharyngeal carcinoma [dailyreporter.esmo.org]
- 13. Targeted Therapies for Epstein-Barr Virus-Associated Lymphomas [mdpi.com]
- 14. Strategies for the management of EBV-PTLD | VJHemOnc [vjhemonc.com]
- 15. infectioncontroltoday.com [infectioncontroltoday.com]
- 16. sciencedaily.com [sciencedaily.com]
- 17. Facebook [cancer.gov]
- 18. Immunotherapeutic approaches in EBV-associated nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ashpublications.org [ashpublications.org]
Safety Operating Guide
Navigating the Safe Disposal of Nanatinostat TFA: A Procedural Guide
For researchers and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Nanatinostat TFA, an orally bioavailable histone deacetylase (HDAC) inhibitor with potential antineoplastic activity, requires careful handling and disposal due to its chemical nature, particularly the trifluoroacetic acid (TFA) salt.[1][2][3] This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, ensuring the safety of laboratory personnel and compliance with institutional guidelines.
Core Principles of this compound Disposal
The primary consideration for the disposal of this compound is the hazardous nature of trifluoroacetic acid. TFA is a corrosive substance that can cause severe skin burns and eye damage. It is also harmful to aquatic life with long-lasting effects. Therefore, this compound waste must be treated as hazardous chemical waste. Adherence to institutional and local regulations for hazardous waste disposal is mandatory.
Step-by-Step Disposal Protocol for this compound
The following protocol is based on general best practices for handling hazardous chemical waste and should be adapted to comply with your institution's specific Environmental Health and Safety (EHS) procedures.
-
Segregation of Waste:
-
Collect all waste containing this compound, including unused stock solutions, contaminated consumables (e.g., pipette tips, tubes, gloves), and rinsing solutions, in a dedicated and clearly labeled hazardous waste container.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
-
Container Selection and Labeling:
-
Use a compatible waste container, typically made of glass or polyethylene, that can be securely sealed.[4]
-
The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "Nanatinostat Trifluoroacetate" or "this compound".[5] Avoid using abbreviations.
-
Indicate the approximate concentration and quantity of the waste.
-
-
Storage of Waste:
-
Arranging for Disposal:
-
Once the waste container is nearly full (typically around 80% capacity), arrange for its collection by your institution's EHS office.[5]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
-
Decontamination of Glassware:
-
Thoroughly decontaminate any glassware that has come into contact with this compound.
-
Rinse the glassware with an appropriate solvent (e.g., ethanol (B145695) or as recommended by your institution's safety protocols) and collect the rinsate as hazardous waste.
-
After decontamination, wash the glassware with a suitable laboratory detergent and water.
-
Key Hazard and Disposal Information for Trifluoroacetic Acid (TFA)
| Parameter | Information | Source(s) |
| Primary Hazards | Corrosive; Causes severe skin burns and eye damage; Harmful if inhaled. | |
| Environmental Hazards | Harmful to aquatic life with long-lasting effects. | |
| Personal Protective Equipment (PPE) | Chemical safety goggles, gloves (nitrile recommended), lab coat. | [5] |
| Spill Cleanup | Absorb with inert material (e.g., vermiculite, sand) and place in a suitable container for disposal. | [5][6] |
| Waste Classification | Hazardous Chemical Waste. | [4][5] |
| Disposal Container | Designated, compatible container (e.g., glass or polyethylene). | [4] |
| Disposal Procedure | Collection by institutional Environmental Health and Safety (EHS) for disposal as hazardous chemical waste. | [4][5] |
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound waste in a laboratory setting.
By adhering to these procedures, researchers can ensure the safe and responsible disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety data sheets and EHS guidelines for the most accurate and up-to-date information.
References
Personal protective equipment for handling Nanatinostat TFA
Audience: Researchers, scientists, and drug development professionals.
This guide provides critical safety and logistical information for the handling and disposal of Nanatinostat TFA, a potent histone deacetylase (HDAC) inhibitor. Given its potential antineoplastic activity, this compound should be handled with care as a potent compound. Furthermore, the trifluoroacetic acid (TFA) salt form introduces corrosive hazards that must be addressed with specific safety measures. Adherence to these guidelines is essential to ensure personnel safety and maintain a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Recommendations |
| Eye/Face Protection | Safety Goggles with Side-Shields or Face Shield | Chemical splash goggles are required to provide a complete seal around the eyes. A face shield should be worn over goggles for enhanced protection against splashes. |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of nitrile gloves. The outer pair must be changed immediately if contaminated or at regular intervals to minimize the risk of exposure. |
| Body Protection | Disposable Coveralls or Lab Coat | A dedicated, disposable lab coat or coveralls made from materials like Tyvek® should be worn over personal clothing to protect against chemical splashes and dust.[1] Gowns should be long-sleeved with tight-fitting cuffs and close at the back.[2] |
| Respiratory Protection | N95 Respirator or Higher | A NIOSH-approved N95 respirator or a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR), should be used, especially when handling the powder form or when there is a risk of aerosol generation.[1][2] |
| Foot Protection | Disposable Shoe Covers | Shoe covers should be worn in the designated handling area and removed before exiting to prevent the spread of contamination.[1][2] |
Operational Plan for Handling this compound
A systematic approach is crucial for safely handling potent compounds like this compound. The following step-by-step plan outlines the key phases of handling.
1. Preparation:
-
Designated Area: All handling of this compound should be conducted in a designated area, such as a chemical fume hood or a glove box, to contain any potential spills or airborne particles.
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.[3]
-
Spill Kit: A spill kit specifically for chemical hazards should be available in the immediate vicinity.
2. Handling:
-
Weighing: When weighing the solid compound, do so in a ventilated enclosure to minimize dust inhalation.
-
Dissolving: When preparing solutions, add the solvent to the solid slowly to avoid splashing. Keep containers closed whenever possible.
-
Personal Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.
3. Spill Management:
-
In the event of a spill, immediately alert others in the area.
-
Use a pre-prepared spill kit appropriate for chemical hazards to clean the spill, working from the outside in.
-
All materials used for spill cleanup must be disposed of as hazardous waste.
4. Decontamination:
-
Thoroughly decontaminate all surfaces and equipment used during the handling process with a suitable cleaning agent.
-
Remove PPE in the designated doffing area, taking care to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste container.
Disposal Plan for this compound Waste
Due to its cytotoxic nature, all waste contaminated with this compound must be treated as hazardous waste and disposed of accordingly.
1. Waste Segregation:
-
All items that have come into contact with this compound, including gloves, disposable lab coats, pipette tips, and contaminated glassware, must be segregated from regular laboratory waste.
2. Waste Containers:
-
Use designated, leak-proof, and puncture-resistant containers for cytotoxic waste. These containers should be clearly labeled with a cytotoxic hazard symbol.[3][4] In many regions, these containers are color-coded, often with purple lids.[4][5]
-
Sharps, such as needles and syringes, must be disposed of in a dedicated cytotoxic sharps container.[4]
3. Disposal Method:
-
The primary method for the disposal of cytotoxic waste is high-temperature incineration.[5]
-
Do not dispose of this compound waste down the drain or in the regular trash.
-
Arrange for a licensed hazardous waste disposal company to collect and dispose of the waste in compliance with local, state, and federal regulations.
References
- 1. benchchem.com [benchchem.com]
- 2. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 3. danielshealth.ca [danielshealth.ca]
- 4. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 5. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
